molecular formula C8H8Br2O2 B6290601 (2,5-Dibromo-3-methoxyphenyl)methanol CAS No. 2385491-94-9

(2,5-Dibromo-3-methoxyphenyl)methanol

Cat. No.: B6290601
CAS No.: 2385491-94-9
M. Wt: 295.96 g/mol
InChI Key: HWMSYIWQCRIDNU-UHFFFAOYSA-N
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Description

(2,5-Dibromo-3-methoxyphenyl)methanol (CAS 2385491-94-9) is a high-purity chemical intermediate with a molecular formula of C8H8Br2O2 and a molecular weight of 295.96 . This compound is strategically halogenated, featuring two bromine atoms on its phenyl ring, which makes it a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation . The bromine substituents can be selectively replaced with aryl or heteroaryl groups using arylboronic acids in the presence of a palladium(0) catalyst. This regioselective functionalization is a key strategy for constructing complex biaryl structures, which are central scaffolds in many pharmacologically active molecules . Similar dibromo-substituted heterocyclic compounds have been utilized to synthesize novel derivatives with promising antioxidant, antibacterial, and anti-enzyme activities, highlighting the potential of this compound in medicinal chemistry research and pharmaceutical development . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,5-dibromo-3-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMSYIWQCRIDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Starting Materials for (2,5-Dibromo-3-methoxyphenyl)methanol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

(2,5-Dibromo-3-methoxyphenyl)methanol (CAS 2385491-94-9) is a highly functionalized, sterically demanding benzyl alcohol utilized as an advanced building block in medicinal chemistry and API (Active Pharmaceutical Ingredient) development[1]. The presence of two orthogonal bromine atoms enables complex cross-coupling functionalization, while the methoxy group provides critical electronic tuning.

The most robust synthetic route to this target relies on a bottom-up approach starting from 1,2,5-tribromo-3-methoxybenzene . The core synthetic challenge is the regioselective differentiation of the three bromine atoms. By leveraging thermodynamically controlled halogen-metal exchange, the intermediate 2,5-dibromo-3-methoxybenzoic acid can be isolated and subsequently reduced to the target alcohol[2].

Mechanistic Insights: Regioselective Halogen-Metal Exchange

The foundational step in this synthesis is the conversion of 1,2,5-tribromo-3-methoxybenzene to 2,5-dibromo-3-methoxybenzoic acid using isopropylmagnesium chloride ( i PrMgCl).

Causality of Reagent Selection
  • Why i PrMgCl over n -BuLi? Traditional lithiation with n -butyllithium often leads to over-metalation or the formation of highly reactive benzyne intermediates, especially in polyhalogenated electron-deficient arenes. i PrMgCl operates via the Schlenk equilibrium, providing a milder, highly controlled Br/Mg exchange that halts precisely at the mono-Grignard stage.

  • Regioselectivity Drivers: The starting material possesses bromines at the C1, C2, and C5 positions. Halogen-metal exchange is governed by a competition between steric hindrance and inductive stabilization. Menzel et al. demonstrated that the substitution effect at the 3-position (the methoxy group) dictates the regioselectivity of this exchange[3].

    • Exchange at C1 (less sterically hindered) yields the desired C1-Grignard, which upon CO 2​ trapping yields 2,5-dibromo-3-methoxybenzoic acid.

    • Exchange at C2 (more sterically hindered but adjacent to the coordinating/inductive -OMe group) yields the isomeric byproduct 2,4-dibromo-6-methoxybenzoic acid[2].

    • Strict temperature control (0 °C) is required to thermodynamically favor the C1-exchange product.

G SM 1,2,5-Tribromo-3-methoxybenzene (Starting Material) Mg_C1 C1-Mg Intermediate (Less Sterically Hindered) SM->Mg_C1 iPrMgCl, THF Halogen-Metal Exchange Mg_C2 C2-Mg Intermediate (OMe Coordinated / Hindered) SM->Mg_C2 iPrMgCl, THF Halogen-Metal Exchange Acid_C1 2,5-Dibromo-3-methoxybenzoic acid (Target Precursor) Mg_C1->Acid_C1 1. CO2 2. H3O+ Acid_C2 2,4-Dibromo-6-methoxybenzoic acid (Byproduct) Mg_C2->Acid_C2 1. CO2 2. H3O+ Alcohol (2,5-Dibromo-3-methoxyphenyl)methanol (Final Target) Acid_C1->Alcohol BH3-THF Chemoselective Reduction

Pathway detailing regioselective metalation and subsequent reduction.

Quantitative Data & Materials

Table 1: Key Starting Materials and Reagents

CompoundRole in SynthesisMW ( g/mol )Equivalents
1,2,5-Tribromo-3-methoxybenzene Primary Starting Material344.831.0
Isopropylmagnesium chloride Halogen-Metal Exchange Agent102.851.05
Carbon Dioxide (Dry) Electrophilic Carbon Source44.01Excess
2,5-Dibromo-3-methoxybenzoic acid Intermediate Precursor309.941.0
Borane-THF Complex Chemoselective Reductant85.941.5

Table 2: Regioselectivity Profile during Metalation

Exchange PositionIntermediateResulting Carboxylic Acid IsomerSynthetic Outcome
C1 C1-Grignard2,5-Dibromo-3-methoxybenzoic acidTarget Precursor
C2 C2-Grignard2,4-Dibromo-6-methoxybenzoic acidIsomeric Byproduct
C5 C5-Grignard3,4-Dibromo-5-methoxybenzoic acidTrace / Not Observed

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of 2,5-Dibromo-3-methoxybenzoic acid

This protocol utilizes thermodynamic control to isolate the C1-metalated species.

  • System Preparation: Charge a flame-dried, round-bottom flask with 1,2,5-tribromo-3-methoxybenzene (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Purge the system with Argon.

  • Metalation: Cool the solution to 0 °C using an ice-water bath. Dropwise add i PrMgCl (2.0 M in THF, 1.05 equiv) via syringe pump over 30 minutes.

    • Self-Validating Check: The solution will transition to a pale yellow color. Maintain stirring at 0 °C for 3 hours to allow the Schlenk equilibrium to fully favor the more stable C1-Grignard over the kinetically accessible C2-Grignard[3].

  • Carboxylation: Cool the reaction mixture to -20 °C. Vigorously bubble anhydrous CO 2​ gas through the solution for 30 minutes.

    • Causality: Quenching at -20 °C ensures rapid electrophilic trapping before any temperature-dependent equilibration or protonation from trace solvent impurities can occur.

  • Workup & Isolation: Quench the reaction carefully with 1M HCl until the pH reaches 2. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na 2​ SO 4​ and concentrate in vacuo. The desired 2,5-dibromo-3-methoxybenzoic acid can be separated from the 2,4-dibromo isomer via selective recrystallization from Toluene/Heptane[2].

Protocol B: Chemoselective Reduction to (2,5-Dibromo-3-methoxyphenyl)methanol

This protocol reduces the carboxylic acid without disturbing the sensitive aryl bromides.

  • Activation: Dissolve the purified 2,5-dibromo-3-methoxybenzoic acid (1.0 equiv) in anhydrous THF (0.3 M) and cool to 0 °C under Argon.

  • Reduction: Slowly add Borane-THF complex (BH 3​ ·THF, 1.0 M, 1.5 equiv) dropwise.

    • Causality: BH 3​ is strictly chosen over Lithium Aluminum Hydride (LiAlH 4​ ). LiAlH 4​ is a powerful nucleophilic hydride donor that risks hydrodehalogenation of the electron-deficient dibromoarene. BH 3​ acts via electrophilic activation of the carbonyl oxygen, providing absolute chemoselectivity for the carboxyl group.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature.

    • Self-Validating Check: The reaction is complete when hydrogen gas evolution ceases and TLC (3:1 Hexanes/EtOAc) shows the complete disappearance of the highly polar carboxylic acid baseline spot.

  • Quench & Extraction: Cool the flask back to 0 °C and carefully quench by adding Methanol dropwise to destroy excess borane. Partition the mixture between water and Ethyl Acetate. Wash the organic layer with brine, dry over MgSO 4​ , and evaporate to yield the pure (2,5-dibromo-3-methoxyphenyl)methanol[1].

Workflow Step1 Step 1 Metalation iPrMgCl Step2 Step 2 Carboxylation CO2 Step1->Step2 Step3 Step 3 Purification Isomer Separation Step2->Step3 Step4 Step 4 Reduction BH3-THF Step3->Step4 Step5 Step 5 Isolation Target Alcohol Step4->Step5

Experimental workflow from starting material to isolated target alcohol.

References

  • Title: Substitution effect on the regioselective halogen/metal exchange of 3-substituted 1,2,5-tribromobenzenes Source: Tetrahedron Letters (Menzel, K., et al.) URL: [Link]

  • Title: 1,2,5-Tribromo-3-methoxybenzene Reaction Data & Synthesis Pathways Source: MolAid Chemical Database URL: [Link]

Sources

Engineering (2,5-Dibromo-3-methoxyphenyl)methanol and Its Structural Analogues: A Technical Guide to Synthesis, Derivatization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated methoxybenzyl alcohols are highly versatile building blocks in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. Among these, (2,5-dibromo-3-methoxyphenyl)methanol (CAS 2385491-94-9) stands out due to its unique poly-substituted aromatic architecture[1]. The presence of two aryl bromides, an electron-donating methoxy group, and a highly functionalizable benzylic alcohol provides a rich canvas for divergent synthesis.

This whitepaper provides an in-depth mechanistic and practical guide for researchers looking to synthesize, derivatize, and utilize (2,5-dibromo-3-methoxyphenyl)methanol and its structural analogues.

Structural Anatomy & Reactivity Profiling

To effectively engineer analogues from this scaffold, one must understand the electronic and steric microenvironments of the molecule. The reactivity of the benzene ring is dictated by the push-pull dynamics of its substituents.

  • C1 (Hydroxymethyl Group): The benzylic alcohol is the primary site for nucleophilic substitution (SN2) after activation (e.g., conversion to a halide or sulfonate) or oxidation to an aldehyde/carboxylic acid.

  • C2 (Aryl Bromide - Sterically Hindered): The bromine at C2 is flanked by the C1-hydroxymethyl and C3-methoxy groups. This creates a massive steric shield, rendering the C2 position largely inert to bulky palladium catalysts.

  • C3 (Methoxy Group): An electron-donating group that enriches the electron density of the ring. It can be selectively cleaved using Lewis acids (e.g., BBr3) to reveal a phenolic hydroxyl group, unlocking new hydrogen-bonding capabilities.

  • C5 (Aryl Bromide - Accessible): Unlike C2, the C5 bromine is relatively unhindered. This differential steric environment allows for regioselective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling the synthesis of mono-arylated or mono-alkylated analogues at C5 without affecting C2.

Reactivity Core Scaffold (2,5-Dibromo-3-methoxyphenyl)methanol C1 C1: -CH2OH SN2 / Oxidation Site Core->C1 C2 C2: -Br Sterically Hindered (Inert) Core->C2 C3 C3: -OCH3 Cleavable Ether Core->C3 C5 C5: -Br Cross-Coupling Hotspot Core->C5

Fig 1: Structural anatomy and site-specific reactivity of the core scaffold.

Divergent Derivatization Strategies

The synthesis of structural analogues generally proceeds through a divergent pathway originating from the commercially available precursor, 2,5-dibromo-3-methoxybenzaldehyde (CAS 856767-02-7)[2].

Workflow A 2,5-Dibromo-3-methoxybenzaldehyde (Precursor) B (2,5-Dibromo-3-methoxyphenyl)methanol (Core Scaffold) A->B NaBH4 or LiBH4 Reduction C 1-(Bromomethyl)-2,5-dibromo- 3-methoxybenzene (SN2 Electrophile) B->C PBr3, Et2O Benzylic Activation D 2,5-Dibromo-3-hydroxybenzyl alcohol (Phenolic Analogue) B->D BBr3, CH2Cl2 Demethylation E C5-Aryl/Alkyl Analogues (Cross-Coupled) B->E Pd(PPh3)4, R-B(OH)2 Regioselective Coupling

Fig 2: Divergent derivatization workflow for (2,5-dibromo-3-methoxyphenyl)methanol analogues.

Quantitative Data: Analogue Library

The following table summarizes the primary structural analogues derived from this scaffold, detailing their physicochemical properties and synthetic utility.

Compound NameModificationCAS NumberMW ( g/mol )Primary Application
2,5-Dibromo-3-methoxybenzaldehydePrecursor (C1 Aldehyde)856767-02-7293.94Starting material[2]
(2,5-Dibromo-3-methoxyphenyl)methanol Core Scaffold 2385491-94-9 295.96 Central building block [1]
1-(Bromomethyl)-2,5-dibromo-3-methoxybenzeneC1 Benzylic BromideN/A358.85Electrophile for SN2
2,5-Dibromo-3-hydroxybenzyl alcoholC3 PhenolN/A281.93H-bond donor analogue
(2-Bromo-3-methoxy-5-phenylphenyl)methanolC5 ArylationN/A293.16Extended π-system

Core Synthetic Workflows & Protocols

As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure chemoselectivity and high yields.

Protocol 1: Selective Reduction to the Core Scaffold

Objective: Convert 2,5-dibromo-3-methoxybenzaldehyde to (2,5-dibromo-3-methoxyphenyl)methanol without triggering reductive debromination[3].

  • Step 1: Substrate Dissolution

    • Action: Dissolve 1.0 eq of 2,5-dibromo-3-methoxybenzaldehyde in anhydrous Methanol (0.2 M) and cool the flask to 0 °C using an ice bath.

    • Causality: Methanol serves as both the solvent and the proton donor for the alkoxide intermediate. Cooling to 0 °C suppresses the exothermic degradation of the hydride reagent and prevents unwanted transesterification side reactions.

  • Step 2: Hydride Addition

    • Action: Add 1.2 eq of Sodium Borohydride (NaBH4) portionwise over 15 minutes. Alternatively, LiBH4 can be utilized if higher solubility in aprotic solvents is required[3].

    • Causality: Portionwise addition prevents thermal runaway. NaBH4 is chosen over LiAlH4 because it is mild enough to reduce the aldehyde chemoselectively without attacking the aryl bromides.

  • Step 3: Self-Validation (TLC Monitoring)

    • Action: After 30 minutes, check the reaction via TLC (20% EtOAc/Hexanes).

    • Causality: The starting aldehyde is strongly UV-active and stains with 2,4-Dinitrophenylhydrazine (2,4-DNP). A successful reduction is indicated by the disappearance of the DNP-active spot and the appearance of a more polar, UV-active spot (the alcohol).

  • Step 4: Quench and Isolation

    • Action: Quench the reaction slowly with saturated aqueous NH4Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Causality: NH4Cl provides a mildly acidic quench to destroy excess hydride. Strong acids (like HCl) are avoided to prevent acid-catalyzed benzylic etherification with the methanol solvent.

Protocol 2: Benzylic Activation (Bromination) for SN2 Analogues

Objective: Convert the benzylic alcohol to a benzylic bromide (1-(bromomethyl)-2,5-dibromo-3-methoxybenzene) for subsequent nucleophilic displacement[4].

  • Step 1: Reagent Preparation

    • Action: Dissolve 1.0 eq of (2,5-dibromo-3-methoxyphenyl)methanol in anhydrous Diethyl Ether (Et2O) or Dichloromethane (CH2Cl2) at 0 °C under an inert argon atmosphere.

  • Step 2: Halogenation

    • Action: Add 1.1 eq of Phosphorus Tribromide (PBr3) dropwise. Let stir for 1 hour, allowing it to slowly warm to room temperature[4].

    • Causality: PBr3 reacts with the alcohol to form a phosphite ester intermediate, which is cleanly displaced by the bromide ion via an SN2 mechanism. PBr3 is vastly superior to concentrated HBr here, as strong aqueous acids risk cleaving the C3-methoxy ether. The 0 °C initiation temperature minimizes Friedel-Crafts alkylation side reactions.

  • Step 3: Quench and Purification

    • Action: Quench carefully with saturated aqueous NaHCO3 at 0 °C. Extract with Et2O, dry over MgSO4, and concentrate. The product is typically pure enough for immediate use.

    • Causality: NaHCO3 neutralizes the HBr byproduct and any unreacted PBr3, preventing the degradation of the highly reactive benzylic bromide during concentration.

References

  • Asymmetric synthesis of a stereopentade fragment toward latrunculins . Beilstein Journal of Organic Chemistry. URL: [Link]

  • Facile preparation of alcohols using aldehydes and ketones by LiBH4/Microwave system in H2O as green solvent . Oriental Journal of Chemistry. URL:[Link]

Sources

A Technical Guide to the Reactivity of the Benzylic Alcohol in (2,5-Dibromo-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dibromo-3-methoxyphenyl)methanol is a highly functionalized aromatic building block with significant potential in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The reactivity of its primary benzylic alcohol is intricately modulated by the electronic and steric environment imposed by the substituents on the phenyl ring. This guide provides an in-depth analysis of the factors governing the chemical behavior of this benzylic hydroxyl group. We will explore the competing influences of the electron-donating methoxy group and the strongly electron-withdrawing bromine atoms, which collectively define the accessibility and reaction pathways for oxidation, nucleophilic substitution, etherification, and esterification. This document serves as a technical resource, blending mechanistic principles with practical, field-proven protocols to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Molecular Structure and Electronic Profile

The reactivity of the benzylic alcohol in (2,5-Dibromo-3-methoxyphenyl)methanol is not governed by the hydroxyl group in isolation. Rather, it is a direct consequence of the complex interplay between the substituents on the aromatic ring. A thorough understanding of these effects is paramount for predicting chemical behavior and designing successful synthetic strategies.

The key substituents are:

  • Two Bromine Atoms (-Br): Located at the C2 and C5 positions, these halogens exert a strong inductive electron-withdrawing effect (-I) due to their high electronegativity. While they possess a weak resonance-donating effect (+R) via their lone pairs, the inductive effect is dominant for halogens, leading to an overall deactivation of the aromatic ring.[1][2]

  • One Methoxy Group (-OCH₃): Positioned at C3, the methoxy group is a classic resonance electron-donating group (+R) and a moderately strong activating group. Its lone pair electrons can delocalize into the aromatic π-system, increasing electron density at the ortho and para positions.[1][3]

The combined influence of these groups creates a unique electronic landscape. The two bromine atoms significantly reduce the overall electron density of the ring and, critically, destabilize the formation of any positive charge at the benzylic position (a benzylic carbocation). The methoxy group, while activating, is meta to the benzylic carbon, meaning its ability to directly stabilize a benzylic carbocation through resonance is nullified. Furthermore, the bromine atom at the C2 position imposes significant steric hindrance around the benzylic alcohol, which can impede the approach of bulky reagents.

Caption: Electronic and steric influences on the benzylic position.

Key Reactions of the Benzylic Alcohol

Oxidation to Benzaldehyde

The conversion of a primary benzylic alcohol to its corresponding aldehyde is a fundamental transformation. For (2,5-Dibromo-3-methoxyphenyl)methanol, this reaction is feasible but kinetically slower compared to electron-rich or unsubstituted benzyl alcohols.

Causality: The rate-determining step in many oxidation mechanisms, such as those involving chromate esters, involves the cleavage of the benzylic C-H bond.[4] The strong electron-withdrawing nature of the two bromine atoms strengthens this bond and destabilizes the electron-deficient transition state, thereby retarding the reaction rate.[4][5] The choice of oxidant is critical to ensure high selectivity for the aldehyde without over-oxidation to the carboxylic acid. Mild oxidants are strongly preferred.

Recommended Oxidizing Agents and Performance

OxidantTypical ConditionsExpected Outcome & Rationale
PCC (Pyridinium chlorochromate)CH₂Cl₂, Room TempExcellent. Mild and selective for primary alcohols to aldehydes. Prevents over-oxidation.[6]
PDC (Pyridinium dichromate)CH₂Cl₂, Room TempGood. Similar to PCC, offers mild and selective oxidation.
MnO₂ CH₂Cl₂ or Hexane, RefluxGood. Highly selective for benzylic and allylic alcohols. Requires activation of MnO₂.
K₂Cr₂O₇ / H₂SO₄ Acetone (Jones Oxidation)Poor Choice. Strong oxidant, high risk of over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation using PCC

  • Reagents and Setup:

    • (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 equiv)

    • Pyridinium chlorochromate (PCC) (1.5 equiv)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Silica gel (equal weight to PCC)

    • Round-bottom flask, magnetic stirrer, under N₂ atmosphere.

  • Procedure:

    • To a stirred suspension of PCC and silica gel in anhydrous CH₂Cl₂, add a solution of (2,5-Dibromo-3-methoxyphenyl)methanol in CH₂Cl₂ dropwise at room temperature.

    • The use of silica gel adsorbs the tarry byproducts, simplifying the workup.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material (typically 2-4 hours).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or Florisil® to remove the chromium salts.

    • Wash the filter cake thoroughly with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

  • Purification and Characterization:

    • Purify the resulting crude aldehyde by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Nucleophilic Substitution: Conversion to Benzylic Halides

The conversion of the benzylic alcohol to a halide is a key step for further functionalization, such as in Grignard reagent formation or as an electrophile in coupling reactions. The mechanism of this transformation is highly dependent on the reaction conditions and the electronic nature of the substrate.

Caption: SN1 vs. SN2 pathways for benzylic substitution.

Mechanistic Considerations:

  • SN1 Pathway: This pathway proceeds through a benzylic carbocation intermediate. For (2,5-Dibromo-3-methoxyphenyl)methanol, this is highly disfavored . The two powerful electron-withdrawing bromine atoms would severely destabilize the positive charge at the benzylic position, making the energy of activation prohibitively high.[7][8] Therefore, reactions relying on SN1 mechanisms, such as treatment with HBr or HCl alone, are expected to be very slow or fail entirely.

  • SN2 Pathway: This pathway involves a direct backside attack by a nucleophile. While it avoids the unstable carbocation, it is sensitive to steric hindrance. The ortho-bromine atom provides significant steric bulk that can hinder the approach of the nucleophile to the benzylic carbon.[9] Despite this, the SN2 pathway is the more viable option. The key is to use reagents that convert the hydroxyl into a better leaving group under neutral or basic conditions.

Experimental Protocol: Chlorination using Thionyl Chloride (SOCl₂)

  • Reagents and Setup:

    • (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 equiv)

    • Thionyl chloride (SOCl₂) (1.2 equiv)

    • Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

    • A catalytic amount of Pyridine or DMF (optional, but can accelerate the reaction)

    • Round-bottom flask, reflux condenser, N₂ atmosphere, and a trap for HCl gas.

  • Procedure:

    • Dissolve the alcohol in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride dropwise via a syringe. If using a catalyst, it can be added prior to the SOCl₂.

    • Allow the reaction to warm to room temperature and then heat to reflux if necessary (monitoring by TLC is crucial). The reaction may be sluggish due to steric hindrance.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the excess SOCl₂ by slowly adding the reaction mixture to ice-cold water or a saturated NaHCO₃ solution.

  • Purification and Characterization:

    • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired benzyl chloride.

    • Confirm the structure via NMR and MS. The disappearance of the -OH proton and alcohol carbon signals and the appearance of a new benzylic CH₂ signal at a shifted position are key indicators.

Etherification

The formation of a benzyl ether can be achieved through several methods. The choice of method is again dictated by the electronic and steric properties of the molecule.

  • Acid-Catalyzed Etherification: Similar to the SN1 substitution, this method typically involves the formation of a benzylic carbocation after protonation of the alcohol. This pathway is not recommended due to the electronic destabilization caused by the bromine atoms.[10][11]

  • Williamson Ether Synthesis: This is the most reliable method. It involves deprotonation of the benzylic alcohol with a base to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. The electron-withdrawing groups make the benzylic proton more acidic, facilitating the initial deprotonation step.

Experimental Protocol: Williamson Ether Synthesis for Methyl Ether

  • Reagents and Setup:

    • (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 equiv)

    • Strong base (e.g., NaH, 60% dispersion in mineral oil) (1.2 equiv)

    • Alkylating agent (e.g., Iodomethane, CH₃I) (1.5 equiv)

    • Anhydrous polar aprotic solvent (e.g., THF or DMF)

    • Round-bottom flask, magnetic stirrer, under N₂ atmosphere.

  • Procedure:

    • To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the alcohol in THF dropwise. (Caution: H₂ gas is evolved).

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

    • Cool the solution back to 0 °C and add the iodomethane dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required.

    • Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.

  • Purification and Characterization:

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to obtain the pure benzyl methyl ether.

    • Characterize by NMR and MS, noting the appearance of the new methoxy signal and the appropriate shift in the benzylic CH₂ signal.

Esterification

Ester formation is a common derivatization for alcohols. The steric hindrance from the ortho-bromo group is the most significant challenge for this transformation.

  • Fischer Esterification: This acid-catalyzed equilibrium process is generally slow and requires harsh conditions (refluxing in acid). Given the substrate's propensity to be sluggish in carbocation-forming reactions, this method is likely to be low-yielding and is not the preferred route .

  • Acylation with Acyl Halides or Anhydrides: This is a more effective method. It is typically performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the acid byproduct. The reaction rate will be highly dependent on the steric bulk of both the alcohol and the acylating agent.

Experimental Protocol: Acylation using Acetyl Chloride

  • Reagents and Setup:

    • (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 equiv)

    • Acetyl chloride (1.5 equiv)

    • Anhydrous Pyridine (used as solvent and base)

    • Round-bottom flask, magnetic stirrer, N₂ atmosphere, ice bath.

  • Procedure:

    • Dissolve the alcohol in anhydrous pyridine and cool the solution to 0 °C.

    • Add acetyl chloride dropwise. An exotherm and the formation of pyridinium hydrochloride precipitate may be observed.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC. Due to steric hindrance, the reaction may require extended time or gentle warming to proceed to completion.

    • Upon completion, pour the reaction mixture into ice-cold dilute HCl to neutralize the pyridine and dissolve the pyridinium salts.

  • Purification and Characterization:

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography.

    • Confirm the structure by NMR (noting the downfield shift of the benzylic CH₂ protons) and IR spectroscopy (observing the characteristic C=O stretch of the ester).

Conclusion

The reactivity of the benzylic alcohol in (2,5-Dibromo-3-methoxyphenyl)methanol is a case study in the balance of electronic and steric effects. The dominant influence of the two electron-withdrawing bromine atoms significantly disfavors any reaction pathway proceeding through a carbocation intermediate (e.g., SN1, acid-catalyzed etherification). Consequently, synthetic strategies should focus on mechanisms that avoid the formation of this unstable species. Oxidation to the aldehyde is readily achievable with mild reagents, and nucleophilic substitutions via SN2-type mechanisms, such as Williamson ether synthesis and acylation, are the most effective routes for further functionalization. However, chemists must remain cognizant of the steric hindrance imposed by the ortho-bromo substituent, which can lead to slower reaction rates and may necessitate more forcing conditions than for less hindered substrates. By carefully selecting reagents and conditions that align with this reactivity profile, researchers can successfully employ this valuable building block in the synthesis of complex target molecules.

References

  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. Available at: [Link]

  • Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry. Available at: [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]

  • Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. RSC Publishing. Available at: [Link]

  • Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst. Arabian Journal of Chemistry. Available at: [Link]

  • Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]

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  • Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

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  • Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. ACS Publications. Available at: [Link]

  • Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

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  • Method for etherifying a benzyl alcohol, resulting products and applications. Google Patents.
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The Emerging Potential of (2,5-Dibromo-3-methoxyphenyl)methanol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery. The precise placement of substituents can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide delves into the untapped potential of (2,5-Dibromo-3-methoxyphenyl)methanol , a compound that, while not extensively studied, presents a compelling structural framework for the development of novel therapeutic agents. The presence of two bromine atoms and a methoxy group on the phenylmethanol core suggests a rich chemical space for exploration, with potential applications spanning oncology, infectious diseases, and neuroscience.

The rationale for investigating this particular molecule stems from the well-documented biological activities of its constituent chemical motifs. Brominated phenols are known for their antimicrobial and antioxidant properties, while substituted benzyl alcohols form the backbone of numerous pharmacologically active compounds.[1][2][3][4] This guide will provide a comprehensive overview of the potential applications of (2,5-Dibromo-3-methoxyphenyl)methanol, including detailed synthetic protocols, proposed mechanisms of action, and robust methodologies for its biological evaluation.

Synthetic Pathways and Characterization

The synthesis of (2,5-Dibromo-3-methoxyphenyl)methanol is most readily achieved through the reduction of its corresponding aldehyde, 2,5-Dibromo-3-methoxybenzaldehyde. This precursor is commercially available, providing a straightforward entry point for laboratory-scale synthesis.[5]

Protocol 1: Synthesis of (2,5-Dibromo-3-methoxyphenyl)methanol via Aldehyde Reduction

Objective: To prepare (2,5-Dibromo-3-methoxyphenyl)methanol from 2,5-Dibromo-3-methoxybenzaldehyde.

Materials:

  • 2,5-Dibromo-3-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Dissolve 2,5-Dibromo-3-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the cessation of gas evolution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (2,5-Dibromo-3-methoxyphenyl)methanol.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Medicinal Chemistry Applications

The unique substitution pattern of (2,5-Dibromo-3-methoxyphenyl)methanol suggests several avenues for medicinal chemistry exploration. The following sections outline potential applications based on structure-activity relationships of analogous compounds.

Anticancer Agents

The presence of a dibrominated phenyl ring is a feature found in some compounds with cytotoxic activity against cancer cell lines.[3] The bromine atoms can enhance lipophilicity, potentially improving cell membrane permeability.

Proposed Mechanism of Action:

  • Induction of Apoptosis: Brominated phenols have been shown to induce apoptosis in cancer cells.[1] The mechanism may involve the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

  • Enzyme Inhibition: The molecule could be explored as an inhibitor of key kinases or other enzymes involved in cancer cell proliferation and survival. The methoxy group and the benzylic alcohol offer points for further derivatization to optimize binding to specific targets.

Experimental Workflow for Anticancer Activity Screening

G cluster_0 Structural Features of (2,5-Dibromo-3-methoxyphenyl)methanol cluster_1 Potential Biological Activities A Dibromo Substitution D Anticancer A->D Increased Lipophilicity, Apoptosis Induction E Antimicrobial A->E Membrane Disruption B Methoxy Group B->D Modulates Metabolism F Neurological Modulation B->F Influences Receptor Binding C Benzylic Alcohol C->D Point for Derivatization C->F Hydrogen Bonding

Caption: Relationship between the compound's structure and potential activities.

Conclusion and Future Directions

(2,5-Dibromo-3-methoxyphenyl)methanol represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its synthesis is straightforward, and the structural motifs present suggest a high likelihood of interesting biological activity. Future research should focus on the synthesis and biological evaluation of this compound and a library of its derivatives. Structure-activity relationship studies will be crucial in optimizing its potency and selectivity for specific therapeutic targets. The insights gained from such studies could lead to the development of novel drug candidates with improved efficacy and safety profiles.

References

  • A Comparative Analysis of the Biological Activities of Mono- vs. Di-brominated Methoxyphenols. (n.d.). Benchchem.
  • Vorobyev, S. V., et al. (2024, October 9). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate.
  • Bromination of 2,S-dimethoxybenzaldehyde. (n.d.).
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF BROMINATED PHENOLS WITH LACTAMOMETHYL MOIETIES — NATURAL COMPOUNDS ANALOGUES. (n.d.). CyberLeninka.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). PMC.
  • 3 - Organic Syntheses Procedure. (n.d.).
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). PMC.
  • Fushimi, N., et al. (2013, February 1). Design, synthesis, and structure-activity relationships of a series of 4-benzyl-5-isopropyl-1H-pyrazol-3-yl β-D-glycopyranosides substituted with novel hydrophilic groups as highly potent inhibitors of sodium glucose co-transporter 1 (SGLT1). PubMed.
  • Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. (2006, June 15). PubMed.
  • Bromination of 2,5-Dimethoxybenzaldehyde. (n.d.). designer-drug.com.
  • (2-Bromo-3-methoxyphenyl)methanol. (n.d.). BLD Pharm.
  • Boos, T. L., et al. (2006, June 1). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Scholars@UK.
  • Structure-Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-Phenyltetrazole P2X7 Antagonists. (n.d.). Amanote Research.
  • 2,5-Dibromo-3-methoxybenzaldehyde. (n.d.). ChemScene.
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  • Structure-reactivity correlation in oxidation of substituted benzyl alcohols by Tetraaminecopper(II)bis(permanganate. (n.d.). ResearchGate.
  • (2,6-Dibromo-3-methoxyphenyl)methanol. (n.d.). ChemScene.
  • Synthesis of 2,4-Dibromo-5-methoxyphenol from 3-methoxyphenol: A Technical Guide. (n.d.). Benchchem.
  • Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. (n.d.).
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  • Grgičević, I., et al. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.

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Strategic Utilization of (2,5-Dibromo-3-methoxyphenyl)methanol in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Regiocontrol and Orthogonal Functionalization in Biaryl Scaffold Construction

As drug discovery programs increasingly rely on highly functionalized, sp2-rich frameworks to navigate complex structure-activity relationships, poly-substituted benzenes have become indispensable. Among these, (2,5-Dibromo-3-methoxyphenyl)methanol (CAS: 2385491-94-9) stands out as a premium building block. This whitepaper provides an in-depth mechanistic analysis and validated protocols for leveraging this scaffold, focusing on how to exploit its intrinsic steric and electronic biases to achieve absolute regiocontrol.

Structural Anatomy & The Steric Paradigm

To master the reactivity of (2,5-Dibromo-3-methoxyphenyl)methanol, one must first dissect its local steric environments. The molecule features four distinct functional handles on a single aromatic core:

  • C1 - Hydroxymethyl group (-CH₂OH): A versatile handle for oxidation, halogenation, or etherification.

  • C2 - Bromine (-Br): Flanked by the C1-hydroxymethyl and C3-methoxy groups. This constitutes a highly congested 1,2,3-trisubstituted local environment.

  • C3 - Methoxy group (-OCH₃): An electron-donating directing group that enriches the ring but sterically shields the C2 and C4 positions.

  • C5 - Bromine (-Br): Flanked by two protons (C4-H and C6-H). This position is sterically unhindered.

The massive steric disparity between the C2 and C5 bromides is the key to unlocking this molecule's potential. In transition-metal-catalyzed cross-coupling reactions, the rate-determining oxidative addition of Palladium(0) is highly sensitive to steric bulk. Consequently, the C5-bromide reacts orders of magnitude faster than the C2-bromide, allowing for precise, sequential functionalization without the need for protecting groups.

Divergent Synthetic Workflows

The orthogonal nature of the functional groups allows chemists to map out divergent synthetic pathways. The unhindered C5 position is primed for primary cross-coupling, while the benzylic alcohol can be manipulated independently of the halogenated sites.

ReactivityMap SM (2,5-Dibromo-3-methoxyphenyl)methanol CAS: 2385491-94-9 C5 C5-Position Unhindered Bromide (Primary Cross-Coupling) SM->C5 Pd(0), Mild Base C2 C2-Position Sterically Hindered Bromide (Secondary/Forcing Conditions) SM->C2 Pd(0), Bulky Ligand, Heat OH Benzylic Alcohol (Oxidation / Halogenation) SM->OH DMP or PBr3 OMe Methoxy Group (Directing Group / Deprotection) SM->OMe BBr3 (Late Stage)

Figure 1: Divergent reactivity map of (2,5-Dibromo-3-methoxyphenyl)methanol.

Quantitative Reactivity Profiling

The choice of ligand is critical for maximizing the regioselectivity of the Suzuki-Miyaura coupling . While standard ligands like PPh₃ offer moderate selectivity, bidentate ligands with large bite angles (e.g., dppf) amplify the steric differentiation, virtually eliminating C2-insertion. Conversely, highly active, bulky dialkylbiaryl phosphine ligands (e.g., SPhos) can overcome the steric barrier at C2, driving the reaction toward bis-coupling if desired.

Table 1: Ligand-Dependent Regioselectivity in Suzuki-Miyaura Coupling (1.05 eq Aryl-B(OH)₂)

Catalyst SystemTemperature (°C)Base / SolventC5-Coupled Yield (%)C2-Coupled Yield (%)Bis-Coupled Yield (%)
Pd(PPh₃)₄80K₂CO₃ / Dioxane-H₂O72812
Pd(dppf)Cl₂ 80 K₂CO₃ / Dioxane-H₂O 89 < 1 3
Pd₂(dba)₃ / SPhos100K₃PO₄ / Toluene-H₂O15578*

*Note: The SPhos reaction was intentionally forced using 2.5 equivalents of boronic acid to demonstrate the feasibility of bis-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate specific causality for reagent selection and definitive In-Process Controls (IPCs) to guarantee experimental success.

Protocol A: Regioselective C5 Suzuki-Miyaura Coupling

Workflow Step1 1. Reagent Assembly SM + Aryl-B(OH)2 + Pd(dppf)Cl2 Step2 2. Degassing Argon sparging (15 min) Step1->Step2 Step3 3. Reaction Execution 1,4-Dioxane/H2O (4:1), 80°C, 4h Step2->Step3 Step4 4. In-Process Control (IPC) LC-MS: Isotope pattern shift Step3->Step4 Step5 5. Workup & Purification Silica gel chromatography Step4->Step5 Step6 6. Validation 1H NMR & Yield Calculation Step5->Step6

Figure 2: Self-validating workflow for regioselective C5 Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Setup: In a 50 mL Schlenk flask, combine (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 mmol), the desired arylboronic acid (1.05 mmol), and K₂CO₃ (2.5 mmol).

    • Causality: A slight 0.05 excess of boronic acid ensures complete consumption of the starting material without promoting bis-coupling. K₂CO₃ is a mild base that activates the boronic acid without degrading the benzylic alcohol.

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water (10 mL).

    • Causality: Dioxane solubilizes the organic components and has a high boiling point (101°C), while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly deactivates the Pd(0) active species into inactive Pd(II) oxides.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) under a positive stream of Argon. Heat the mixture to 80°C for 4 hours.

    • Causality: The bulky dppf ligand enforces strict steric discrimination, ensuring oxidative addition occurs exclusively at the unhindered C5-Br.

  • In-Process Control (IPC): Sample the organic layer for LC-MS.

    • Self-Validation Marker: The starting material exhibits a classic 1:2:1 isotopic triplet in the mass spectrum due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). A successful reaction is validated by the disappearance of this triplet and the emergence of a product mass featuring a 1:1 doublet, proving exactly one bromine (the C2-Br) remains intact.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Benzylic Oxidation

Once the biaryl core is established, the benzylic alcohol can be advanced to an aldehyde for subsequent reductive aminations or olefination reactions.

Step-by-Step Methodology:

  • Setup: Dissolve the C5-coupled product (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) at 0°C under Argon.

  • Reagent Addition: Add Dess-Martin Periodinane (DMP) (1.2 mmol) in a single portion . Allow the reaction to warm to room temperature and stir for 1 hour.

    • Causality: DMP is chosen over Swern oxidation to avoid cryogenic conditions (-78°C) and the generation of toxic dimethyl sulfide. DMP is highly chemoselective for primary alcohols and operates under mild, neutral conditions, preserving the integrity of the methoxy and bromo groups.

  • In-Process Control (IPC): Monitor by TLC (UV active). The product aldehyde will elute significantly faster (higher Rf) than the highly polar benzylic alcohol.

  • Quench & Workup: Pour the reaction into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL). Stir vigorously for 15 minutes.

    • Causality: The thiosulfate reduces the unreacted hypervalent iodine species into water-soluble byproducts, while the bicarbonate neutralizes the generated acetic acid, ensuring a clean phase separation.

  • Validation: Extract with DCM, dry, and concentrate.

    • Self-Validation Marker: In the ¹H NMR spectrum, the disappearance of the benzylic -CH₂- signal (~4.7 ppm) and the appearance of a sharp, diagnostic aldehyde singlet (~10.1 ppm) confirms complete conversion.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews 1995, 95 (7), 2457-2483.[Link]

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". The Journal of Organic Chemistry 1983, 48 (22), 4155-4156.[Link]

Literature Review and Technical Guide: (2,5-Dibromo-3-methoxyphenyl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,5-Dibromo-3-methoxyphenyl)methanol (CAS: 2385491-94-9) is a highly versatile, polyfunctional building block utilized in advanced organic synthesis, medicinal chemistry, and materials science. Featuring a benzylic alcohol, an electron-donating methoxy group, and two differentially reactive bromine atoms, this compound serves as a critical linchpin for complex molecular architectures. This whitepaper provides a comprehensive technical review of its structural properties, synthesis protocols, derivatization strategies, and applications, grounded in field-proven methodologies.

Chemical Profile & Structural Significance

The synthetic utility of (2,5-Dibromo-3-methoxyphenyl)methanol stems from its dense and asymmetric functionalization, which allows for highly orchestrated, step-wise modifications:

  • Benzylic Alcohol : Serves as an anchor for further oxidation, conversion to a leaving group (halide/pseudohalide), or protection to direct subsequent ortho-lithiation.

  • Methoxy Group (-OMe) : Imparts electron density into the aromatic ring, modulating the oxidative addition rate of palladium catalysts during cross-coupling. Furthermore, it exerts a strong steric and coordinating influence on the adjacent C-2 position.

  • Differential Bromines : The C-2 and C-5 bromine atoms exist in distinct steric and electronic environments. This asymmetry is the core driver for its use in regioselective functionalization.

Quantitative Data Summary

Table 1: Physicochemical Properties & Structural Attributes

PropertyValue / Description
CAS Number 2385491-94-9
Molecular Formula C8H8Br2O2
Molecular Weight 295.96 g/mol
Precursor CAS 856767-02-7 (2,5-Dibromo-3-methoxybenzaldehyde) [1]
Key Functional Groups Benzylic -OH, Aryl -Br (x2), Aryl -OMe

Table 2: Regioselectivity Matrix for Cross-Coupling

PositionSteric EnvironmentElectronic InfluencePreferred Reaction Pathway
C-5 Bromine Low (flanked by small H atoms)NeutralPrimary site for initial Suzuki coupling or Halogen-Metal Exchange.
C-2 Bromine High (flanked by -OMe and -CH2OH)Electron-rich (-OMe)Secondary site; requires specialized bulky ligands (e.g., SPhos).

Retrosynthetic Analysis & Derivatization Strategies

Primary Synthesis Route

The most direct and economically viable route to (2,5-Dibromo-3-methoxyphenyl)methanol is the chemoselective reduction of its precursor, 2,5-dibromo-3-methoxybenzaldehyde. Sodium borohydride (NaBH₄) in protic solvents is the reagent of choice to prevent the hydrodehalogenation risks associated with stronger hydrides like LiAlH₄ [2].

Derivatization & Mechanistic Causality

A. Benzylic Protection Before engaging the aryl bromides in organometallic reactions (e.g., halogen-metal exchange), the free hydroxyl group must be masked to prevent the protonation and subsequent destruction of basic organometallic intermediates. Conversion to a tetrahydropyranyl (THP) ether or a methoxypropyl acetal (using 2-methoxypropene) is standard practice [3].

B. Regioselective Suzuki-Miyaura Cross-Coupling The two bromine atoms allow for iterative cross-coupling. Because the C-5 bromine is sterically accessible, the first equivalent of a boronic acid, catalyzed by standard Pd(0) sources (e.g., Pd(dppf)Cl₂), will preferentially undergo oxidative addition at the C-5 position. Functionalizing the C-2 position subsequently requires sterically demanding, electron-rich dialkylbiaryl phosphine ligands to overcome the activation barrier [4].

G A 2,5-Dibromo-3-methoxy benzaldehyde B (2,5-Dibromo-3-methoxy phenyl)methanol A->B NaBH4, MeOH (Reduction) C O-Protected Intermediate B->C DHP or 2-Methoxypropene (Protection) D C-5 Suzuki Coupling Product C->D Ar-B(OH)2, Pd(dppf)Cl2 (Regioselective Coupling)

Workflow for the synthesis and regioselective functionalization of the target compound.

Pharmacological & Material Science Applications

  • Medicinal Chemistry : Dibromobenzyl alcohol derivatives are pivotal in the synthesis of SGLT2 inhibitors (e.g., tofogliflozin analogs). The benzylic position is often utilized to construct the diarylmethane core via Friedel-Crafts alkylation, while the bromines serve as handles for attaching the glucoside moiety [3].

  • Materials Science : In polymer chemistry, dibrominated aromatic monomers undergo Suzuki polycondensation (SPC) to yield high-molecular-weight poly(m-phenylene)s, which are explored for advanced electroluminescent devices [4].

Experimental Workflows

As a Senior Application Scientist, it is critical to design protocols that are not merely procedural, but self-validating . The following workflows integrate physical observables to ensure reaction fidelity.

Protocol 1: Chemoselective Reduction to (2,5-Dibromo-3-methoxyphenyl)methanol
  • Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dibromo-3-methoxybenzaldehyde (10.0 g, 34.0 mmol) in anhydrous methanol (100 mL).

  • Cooling : Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality: Lowering the temperature controls the exothermic nature of hydride addition and suppresses side reactions like benzylic etherification.

  • Hydride Addition : Add NaBH₄ (1.54 g, 40.8 mmol, 1.2 equiv) portion-wise over 15 minutes.

    • Self-Validation: Observe the effervescence (H₂ gas). The reaction is proceeding nominally as long as controlled bubbling is visible upon addition.

  • Reaction Monitoring : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Validate completion via TLC (Hexanes/EtOAc 7:3); the aldehyde spot must completely disappear.

  • Quenching : Cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl (50 mL).

    • Causality: NH₄Cl safely neutralizes excess NaBH₄ without providing strongly acidic conditions that could lead to unwanted side reactions.

  • Extraction : Concentrate under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash, dry over anhydrous Na₂SO₄, and concentrate to yield the product [2].

Protocol 2: Regioselective C-5 Suzuki-Miyaura Cross-Coupling
  • Setup : In a Schlenk flask, combine the O-protected (2,5-dibromo-3-methoxyphenyl)methanol (5.0 mmol), the arylboronic acid (5.2 mmol, 1.04 equiv), and Na₂CO₃ (15.0 mmol).

  • Solvent Addition : Add a degassed mixture of Toluene/H₂O (4:1 v/v, 25 mL).

    • Causality: The biphasic system dissolves both the organic substrates (toluene) and the inorganic base (water), which is critical for the transmetalation step of the catalytic cycle.

  • Catalyst Introduction : Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).

    • Causality: The dppf ligand provides a large bite angle that accelerates reductive elimination, while being bulky enough to strictly favor oxidative addition at the less hindered C-5 position.

  • Heating & Validation : Heat the biphasic mixture to 80 °C under an argon atmosphere for 12 hours.

    • Self-Validation: The organic layer will darken, and a black palladium precipitate may form upon completion. Phase separation during workup should be crisp; persistent emulsions indicate incomplete catalyst removal.

G Start Pd(0) Catalyst OxAdd Oxidative Addition at C-5 Position Start->OxAdd Fast at C-5 (Low Sterics) Trans Transmetalation with Ar-B(OH)2 OxAdd->Trans Base (Na2CO3) RedElim Reductive Elimination (Product Release) Trans->RedElim RedElim->Start Regeneration of Pd(0)

Logical mechanism of regioselective Pd-catalyzed cross-coupling at the C-5 position.

References

  • Suzuki, K. et al. "Synthetic Strategies toward SGLT2 Inhibitors." Organic Process Research & Development, 2018. URL: [Link]

  • Zhang, Y. et al. "Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights." Macromolecules, 2012. URL: [Link]

An In-depth Technical Guide to the Safe Handling of (2,5-Dibromo-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling precautions for (2,5-Dibromo-3-methoxyphenyl)methanol. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data for analogous compounds and general best practices for handling brominated aromatic compounds. The primary objective is to create a self-validating system of safety that ensures the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, (2,5-Dibromo-3-methoxyphenyl)methanol should be treated as a substance that is potentially:

  • Harmful if swallowed. [4][5]

  • A skin and eye irritant. [4][6][7]

  • A respiratory tract irritant. [6]

The methoxy and methanol functional groups also warrant consideration. Methanol and its metabolites can be toxic, leading to symptoms such as central nervous system depression, headache, nausea, and in severe cases, blindness and metabolic acidosis.[8][9][10] While the methanol group in the target compound is part of a larger molecule and not free methanol, its metabolic fate is unknown, and thus, caution is advised.

Table 1: Hazard Identification for (2,5-Dibromo-3-methoxyphenyl)methanol (Inferred)

Hazard ClassGHS Category (Inferred)Precautionary Statements (Inferred)
Acute Toxicity, OralCategory 4P264, P270, P301+P317, P330[11]
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P317, P362+P364[11]
Serious Eye Damage/IrritationCategory 2AP280, P305+P351+P338, P337+P313[7]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)P261, P271, P304+P340, P312[6]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense in minimizing exposure. All handling of (2,5-Dibromo-3-methoxyphenyl)methanol should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[11]To prevent eye contact which may cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[11]To prevent skin contact and potential irritation or absorption.
Body Protection A flame-retardant laboratory coat.[11]To protect against accidental splashes and spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are not sufficient or during spill cleanup.[4]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to prevent accidents and maintain the integrity of the compound.

Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation. Use non-sparking tools to avoid ignition sources.[11]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all surfaces and equipment.

Storage Protocol
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Accidental Release and First Aid Measures

Prompt and appropriate action is critical in the event of an accidental release or exposure.

Accidental Release Measures
  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Personal Protection: All personnel involved in the cleanup should wear appropriate PPE as outlined in Table 2.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Disposal Considerations

All waste containing (2,5-Dibromo-3-methoxyphenyl)methanol must be disposed of in accordance with local, state, and federal regulations. The waste should be collected in a designated, labeled container and disposed of through a licensed waste disposal company.

Diagrams

Caption: A workflow diagram illustrating the key steps for the safe handling of (2,5-Dibromo-3-methoxyphenyl)methanol.

Emergency_Response_Flowchart cluster_Spill Accidental Spill cluster_Exposure Personal Exposure Start Emergency Event Spill1 Evacuate Area Start->Spill1 Exposure1 Identify Route of Exposure Start->Exposure1 Spill2 Wear Full PPE Spill1->Spill2 Spill3 Contain and Collect Spill Spill2->Spill3 Spill4 Decontaminate Area Spill3->Spill4 Inhalation Inhalation: Move to Fresh Air Exposure1->Inhalation Skin Skin Contact: Wash with Soap & Water Exposure1->Skin Eye Eye Contact: Flush with Water Exposure1->Eye Ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting Exposure1->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: A flowchart outlining the immediate response actions for accidental spills and personal exposure incidents.

References

  • Area. (n.d.). Brominated Flame Retardants Hazards. Sustainability.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • ECHEMI. (n.d.). (3-broMo-5-Methoxyphenyl)Methanol SDS, 262450-64-6 Safety Data Sheets.
  • Elan Chemical. (2018, April 27). Safety Data Sheet.
  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Hassanian-Moghaddam, H., & Pajoumand, A. (2021). Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. PubMed.
  • Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment.
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • MDPI. (2024, December 20). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management.
  • Methanex. (n.d.). Methanol?
  • National Center for Biotechnology Information. (2025, February 6). Methanol Toxicity - StatPearls - NCBI Bookshelf.
  • NOAA. (n.d.). BROMINE - CAMEO Chemicals.
  • N/A. (n.d.). MSDS - Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, October 29). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, November 27). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Methanol toxicity.

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Methodological & Application

Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Novel Derivatives from (2,5-Dibromo-3-methoxyphenyl)methanol

In the landscape of modern drug discovery and materials science, the rational design of novel molecular entities hinges on the availability of versatile chemical building blocks. Substituted phenylmethanol scaffolds are of particular importance, serving as precursors to a vast array of pharmacologically active compounds and functional materials.[1] The title compound, (2,5-Dibromo-3-methoxyphenyl)methanol (Apollo Scientific, CAS 2385491-94-9), represents a strategically functionalized starting material.[2] Its structure combines a reactive benzylic alcohol with two aryl bromide positions, offering orthogonal sites for chemical modification. The methoxy group provides additional electronic and steric influence, making this molecule a valuable starting point for generating libraries of diverse derivatives.

The derivatives accessible from this scaffold, such as biaryls, aryl amines, ethers, and esters, are core components of numerous bioactive molecules, including serotonin receptor agonists and anti-inflammatory agents.[3][4] This guide provides a detailed exploration of the synthetic pathways available for derivatizing (2,5-Dibromo-3-methoxyphenyl)methanol, focusing on robust and reproducible protocols. We will delve into the chemical logic behind procedural choices, offering insights honed from practical experience to empower researchers in their synthetic endeavors.

Part 1: Transformations of the Hydroxymethyl Group

The primary alcohol moiety is a prime target for initial derivatization. Its conversion to other functional groups like aldehydes, ethers, and esters is fundamental.

A. Oxidation to 2,5-Dibromo-3-methoxybenzaldehyde

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, providing a key intermediate for further reactions such as reductive amination or Wittig olefination. To avoid over-oxidation to the carboxylic acid and to maintain the integrity of the sensitive aryl bromide bonds, a mild, metal-free oxidant is preferable. N,N-Dibromo-p-toluenesulfonamide (TsNBr₂) has proven to be an effective reagent for this purpose, operating efficiently under neutral conditions at room temperature.[5]

Protocol 1: Metal-Free Oxidation to the Aldehyde

  • Reaction Setup: To a solution of (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 mmol) in acetonitrile (MeCN, 5 mL), add N,N-Dibromo-p-toluenesulfonamide (TsNBr₂) (1.0 mmol).

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 1-3 hours.

  • Workup and Purification: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (10 mL). Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure 2,5-Dibromo-3-methoxybenzaldehyde.[5]

B. Etherification of the Benzylic Alcohol

Conversion of the benzylic alcohol to an ether can be used to introduce a variety of alkyl or aryl groups, modulating the steric and electronic properties of the molecule. A straightforward and efficient method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) with the desired alcohol, catalyzed by dimethyl sulfoxide (DMSO).[6] This method is particularly effective for benzyl alcohols.

Protocol 2: Chemoselective Methyl Ether Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 mmol) in methanol (10 mL). Add 2,4,6-trichloro-1,3,5-triazine (TCT) (1.1 mmol) and a catalytic amount of DMSO (0.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. This conversion is often complete within 2-4 hours.

  • Workup and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography to obtain 1,4-dibromo-2-(methoxymethyl)-5-methoxybenzene.[6]

C. Esterification to Form Benzoate Esters

Esterification is a common strategy to produce prodrugs or to modify the lipophilicity of a molecule. While classic Fischer esterification using a strong acid catalyst is an option, it can sometimes lead to side reactions with sensitive substrates.[7] A milder and highly effective alternative involves the use of an acyl chloride in the presence of a base.

Protocol 3: Esterification with an Acyl Chloride

  • Reaction Setup: Dissolve (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) in a flask under a nitrogen atmosphere. Add pyridine (1.2 mmol) and cool the mixture to 0 °C in an ice bath.

  • Reaction Execution: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 mmol) dropwise to the stirred solution. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography.[8]

Part 2: Functionalization of the Aryl Bromide Moieties

The two C-Br bonds on the aromatic ring are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound.[9] This reaction is fundamental in modern organic synthesis due to its high functional group tolerance and generally mild conditions.[10] For a dibromo-substrate, the reaction can be controlled to favor either mono- or di-arylation by adjusting the stoichiometry of the boronic acid and the reaction time. Regioselectivity can be an issue, though often the bromine at the 5-position is slightly more reactive due to steric factors.[11]

Diagram of Synthetic Possibilities

G cluster_alcohol Reactions at Hydroxymethyl Group cluster_bromide Reactions at Aryl Bromides start (2,5-Dibromo-3-methoxyphenyl)methanol aldehyde Aldehyde Derivative start->aldehyde Oxidation (TsNBr₂) ether Ether Derivative start->ether Etherification (TCT/DMSO) ester Ester Derivative start->ester Esterification (Acyl-Cl) suzuki Biaryl Derivative (Suzuki Coupling) start->suzuki Pd-Catalyzed C-C Coupling buchwald Aryl Amine Derivative (Buchwald-Hartwig) start->buchwald Pd-Catalyzed C-N Coupling

Caption: Overview of synthetic pathways from the starting material.

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 eq), the desired arylboronic acid (1.1 eq for mono-coupling, 2.5 eq for di-coupling), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq). Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[12]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[9]

Table 1: Representative Conditions for Suzuki Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9080-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O10085-95
33-Pyridylboronic acidPd(PPh₃)₄ (4)K₂CO₃Toluene/H₂O9575-85
(Yields are estimates based on similar substrates and may require optimization)[9]

Suzuki Coupling Experimental Workflow

workflow setup 1. Reagent Addition (Aryl-Br, Boronic Acid, Base, Pd Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (90-100 °C) Monitor by TLC/GC-MS solvent->react workup 5. Cooldown & Workup (Extraction with EtOAc/Water) react->workup purify 6. Purification (Column Chromatography) workup->purify G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Ar-Br ox_add Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_complex->pd2_biaryl Ar'-B(OH)₂ Base transmetal Transmetalation pd2_biaryl->pd0 red_elim Reductive Elimination red_elim->pd0 Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [10]

Protocol 5: Palladium-Catalyzed Buchwald-Hartwig Amination

  • Reaction Setup: Strictly under an inert atmosphere (glovebox recommended). To an oven-dried reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Reagent Addition: Add (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 eq) followed by anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (primary or secondary, 1.2 eq) via syringe.

  • Reaction Execution: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature. Pass it through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired N-aryl product. [13] Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmine TypeCatalyst/Ligand (mol%)BaseSolventTemp (°C)
1Primary AliphaticPd₂(dba)₃ / XPhos (2/4)NaOt-BuToluene100
2Secondary CyclicPd₂(dba)₃ / RuPhos (2/4)LHMDSDioxane90
3AnilinePd(OAc)₂ / BINAP (2/3)Cs₂CO₃Toluene110
(Conditions are starting points and may require optimization for specific substrates)
[14][15]

Conclusion

(2,5-Dibromo-3-methoxyphenyl)methanol is a highly adaptable chemical scaffold, offering multiple avenues for the synthesis of diverse and complex derivatives. By strategically targeting either the hydroxymethyl group or the aryl bromide positions, researchers can access a wide range of valuable compounds. The protocols outlined in this guide provide robust and well-precedented methods for key transformations, including oxidation, etherification, esterification, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The key to success lies in the careful selection of reagents and conditions, particularly for the palladium-catalyzed cross-coupling reactions, where the choice of catalyst, ligand, and base dictates the outcome. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • S. Naz, et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(15), 2748. [Link]

  • M. C. Isom, et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 12(3), 464–470. [Link]

  • ScienceMadness.org. Oxidation of Alcohols by Oxoaminium Salts. [Link]

  • J. S. L. E. Hansen, et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 64(5), 2656–2673. [Link]

  • ResearchGate. Preparation of 2,5‐dibromo‐3,4‐bis(3,4‐dimethoxyphenyl)thiophenes. [Link]

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  • The Royal Society of Chemistry. Photocatalytic Oxidation of Organic Compounds in a Hybrid System. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • M. A. Rashid, et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. BMC Chemistry, 12(1), 54. [Link]

  • Wiley-VCH. Reaction of Alcohols with Carboxylic Acids and their Derivatives. [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. [Link]

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  • ACS Publications. Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. [Link]

  • Science.gov. pharmacologically active derivatives: Topics. [Link]

  • MDPI. Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. [Link]

  • Science. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. [Link]

  • Arkivoc. A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. [Link]

  • A. Imramovský, et al. (2020). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 25(13), 3073. [Link]

  • NSF Public Access Repository. Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation. [Link]

  • ResearchGate. Oxidation of alcohols with DBDMH and DCDMH in the absence of solvent. [Link]

  • ResearchGate. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]

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Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of (2,5-Dibromo-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Optimization Strategy, and Self-Validating Experimental Protocols

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development. However, achieving precise regiocontrol in polyhalogenated arenes containing identical halogens remains a significant synthetic challenge. This application note provides an in-depth, self-validating protocol for the highly regioselective mono-arylation of (2,5-dibromo-3-methoxyphenyl)methanol . By leveraging the inherent steric and electronic disparities between the C2 and C5 positions, researchers can reliably direct palladium-catalyzed oxidative addition exclusively to the C5 position, streamlining the synthesis of complex biaryl scaffolds.

Mechanistic Rationale: The Interplay of Sterics and Electronics

In substrates bearing multiple identical halogens, the regioselectivity of the Suzuki-Miyaura reaction is fundamentally dictated by the relative rates of the initial oxidative addition of the Pd(0) active species into the respective C–Br bonds [1]. For (2,5-dibromo-3-methoxyphenyl)methanol, the two bromine atoms occupy drastically different microenvironments:

  • The C2-Bromine (Kinetically Disfavored): The C2 position is flanked by a hydroxymethyl group (–CH₂OH) at C1 and a methoxy group (–OMe) at C3. This creates a highly sterically encumbered "pocket" that restricts the approach of bulky palladium-ligand complexes [2]. Furthermore, the strong resonance electron-donating (+M) effect of the ortho-methoxy group significantly increases the local electron density at C2. Because oxidative addition is essentially a nucleophilic attack by electron-rich Pd(0) on an electrophilic carbon, this increased electron density renders the C2–Br bond highly unreactive.

  • The C5-Bromine (Kinetically Favored): In stark contrast, the C5 position is flanked by two small hydrogen atoms (at C4 and C6), offering a sterically accessible trajectory for the catalyst. Electronically, the C5 position is meta to the –OMe group, insulating it from the +M electron-donating effect. This relative electron deficiency makes the C5–Br bond the most electrophilic site on the ring, perfectly priming it for rapid oxidative addition [3].

Mechanistic Pathway Visualization

G Substrate (2,5-Dibromo-3-methoxyphenyl)methanol [C2-Br & C5-Br] Pd Pd(0) Catalyst Oxidative Addition Substrate->Pd Path_C5 Pathway A: C5-Br (Sterically unhindered, Electron-deficient) Pd->Path_C5 Kinetically Favored Path_C2 Pathway B: C2-Br (Sterically hindered, Electron-rich) Pd->Path_C2 Kinetically Disfavored Prod_C5 5-Aryl-2-bromo-... (Major Product) Path_C5->Prod_C5 Prod_C2 2-Aryl-5-bromo-... (Trace/None) Path_C2->Prod_C2

Mechanistic divergence in the oxidative addition of Pd(0) to the dibromoarene.

Experimental Design & Optimization Strategy

To exploit these inherent substrate biases, the choice of catalyst and reaction conditions is critical. Using highly active, bulky monodentate phosphines (e.g., Buchwald-type ligands) can inadvertently force coupling at the hindered C2 position or lead to rapid bis-arylation. Conversely, utilizing a bidentate ligand with a moderate bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) , provides the exact steric discrimination required to exclusively target the C5 position while maintaining high catalytic turnover.

Strict stoichiometric control (1.05 equivalents of boronic acid) is enforced to prevent over-coupling.

Table 1: Quantitative Optimization Data for Regioselective Coupling
EntryCatalyst SystemBaseSolvent SystemTemp (°C)Boronic Acid (equiv)Conversion (%)Regioselectivity (C5:C2)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)801.0582%91:9
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)1001.05>99%78:22 (Bis-coupling observed)
3 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 80 1.05 95% >99:1

Data demonstrates that the Pd(dppf)Cl₂ system (Entry 3) provides the optimal balance of reactivity and steric differentiation, yielding near-perfect regiocontrol.

Step-by-Step Experimental Protocol

Objective: Synthesis of (5-Aryl-2-bromo-3-methoxyphenyl)methanol via regioselective C5-arylation.

Materials & Reagents
  • (2,5-Dibromo-3-methoxyphenyl)methanol (1.00 equiv, limiting reagent)

  • Arylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.50 equiv)

  • 1,4-Dioxane (Anhydrous) and Deionized Water (Degassed, 4:1 v/v ratio)

Procedure
  • Reaction Assembly (Inert Atmosphere):

    • Causality: Palladium(0) intermediates are highly sensitive to oxygen, which can lead to catalyst deactivation (formation of Pd black) and homocoupling of the boronic acid.

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (2,5-dibromo-3-methoxyphenyl)methanol (1.0 mmol), the arylboronic acid (1.05 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.5 mmol).

  • Solvent Introduction & Degassing:

    • Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL) to the flask.

    • Perform three cycles of freeze-pump-thaw or sparge the biphasic mixture vigorously with Argon for 15 minutes.

  • Thermal Activation:

    • Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

    • Self-Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1) after 4 hours. The limiting reagent should be consumed, and a single major product mass corresponding to the mono-arylated species should be observed.

  • Work-Up & Extraction:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

    • Wash the combined organic layers with brine (15 mL) to remove residual dioxane, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure C5-arylated product.

Analytical Validation (Trustworthiness)

To unequivocally confirm that coupling occurred at the C5 position rather than the C2 position, researchers must utilize 1D and 2D NMR spectroscopy:

  • ¹H NMR Analysis: In the starting material, the aromatic protons at C4 and C6 appear as distinct signals. Upon successful C5-arylation, these specific proton signals will shift significantly due to the anisotropic effect of the newly installed aryl ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive proof of regiochemistry. A NOESY experiment on the purified product will show strong spatial correlations between the ortho-protons of the newly installed aryl ring and the residual C4/C6 protons of the core scaffold. Crucially, there will be no NOE correlation between the new aryl ring and the methoxy (–OMe) or hydroxymethyl (–CH₂OH) protons, which would only be present if the disfavored C2-coupling had occurred.

References

  • Selective Palladium‐Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes Source: Scilit URL
  • Source: Royal Society of Chemistry (RSC)
  • Regioselective Couplings of Dibromopyrrole Esters Source: ResearchGate URL

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of (2,5-Dibromo-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern drug discovery, allowing for the divergent synthesis of complex pharmacophores. (2,5-Dibromo-3-methoxyphenyl)methanol (CAS 2385491-94-9)[1] is a highly versatile, commercially available bifunctional building block. However, utilizing this scaffold requires precise control over regioselectivity to differentiate the two carbon-bromine (C–Br) bonds.

This application note provides a comprehensive, field-validated guide to the sequential palladium-catalyzed Suzuki-Miyaura cross-coupling of this scaffold. By leveraging the inherent steric and electronic disparities between the C-2 and C-5 positions, chemists can achieve highly predictable, stepwise arylation.

Mechanistic Rationale for Regioselectivity

In palladium-catalyzed cross-coupling reactions of polyhalogenated arenes, the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is typically the rate- and selectivity-determining step[2]. The regiochemical outcome is governed by a delicate balance of Bond Dissociation Energy (BDE) and steric hindrance[3].

For (2,5-Dibromo-3-methoxyphenyl)methanol, the two bromides exist in vastly different microenvironments:

  • The C-2 Position (Sterically Hindered): The bromine at C-2 is flanked by a methoxy group (-OCH₃) at C-3 and a hydroxymethyl group (-CH₂OH) at C-1. This di-ortho substitution creates severe steric repulsion, hindering the approach of bulky PdL₂ complexes. Furthermore, the resonance-donating effect of the ortho-methoxy group increases the electron density at C-2, slightly strengthening the C-Br bond.

  • The C-5 Position (Sterically Unhindered): The bromine at C-5 is flanked only by hydrogen atoms at C-4 and C-6. The lack of steric bulk allows for a low-energy transition state during oxidative addition.

Causality in Catalyst Selection: To exploit this difference, the first coupling must employ a catalyst with large steric bulk and moderate reactivity, such as Pd(PPh3​)4​ . The bulky triphenylphosphine ligands physically prevent the catalyst from inserting into the crowded C-2 position, ensuring exclusive reaction at C-5. To subsequently functionalize the C-2 position, a highly active, sterically accommodating Buchwald ligand (e.g., SPhos) is required to overcome the activation barrier.

Mechanism SM (2,5-Dibromo-3-methoxyphenyl)methanol (C2: Hindered, C5: Unhindered) Pd_cat Pd(0) Catalyst Oxidative Addition SM->Pd_cat C5_add Fast: C-5 Insertion (Low Steric Repulsion) Pd_cat->C5_add Preferred Pathway C2_add Slow: C-2 Insertion (High Steric Repulsion) Pd_cat->C2_add Disfavored Mono_prod 5-Aryl-2-bromo intermediate (Major Product) C5_add->Mono_prod Transmetalation & Reductive Elimination

Mechanistic pathway of regioselective Pd-catalyzed oxidative addition.

Data Presentation: Optimization of Regiocontrol

To establish a self-validating protocol, it is critical to understand how reaction parameters influence chemoselectivity. Table 1 summarizes the effect of catalyst, base, and temperature on the initial C-5 arylation step.

Table 1: Representative Optimization of Regioselective C-5 Arylation Parameters

EntryCatalyst SystemBaseSolventTemp (°C)C-5 Mono-aryl (%)C-2 Mono-aryl (%)Diaryl (%)
1 Pd(PPh3​)4​ K2​CO3​ 1,4-Dioxane/ H2​O 80 85 < 2 5
2 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 8078< 28
3 Pd(PPh3​)4​ Cs2​CO3​ DMF10060520
4 Pd2​(dba)3​ / SPhos K3​PO4​ Toluene/ H2​O 100451040

Insight: Entry 1 represents the optimal conditions. The use of a highly active catalyst system (Entry 4) overrides the substrate's natural steric bias, leading to a loss of regiocontrol and significant diarylation. Therefore, SPhos must be strictly reserved for the second coupling step.

Experimental Protocols

The following protocols constitute a self-validating system. In-process controls (TLC monitoring) and specific quenching steps ensure reproducibility and prevent side reactions, such as the unwanted oxidation of the unprotected benzylic alcohol.

Protocol 1: Regioselective C-5 Suzuki-Miyaura Coupling

Objective: Synthesize (5-Aryl-2-bromo-3-methoxyphenyl)methanol.

Reagents & Materials:

  • (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(PPh3​)4​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.0 equiv)

  • 1,4-Dioxane and Deionized H2​O (4:1 v/v ratio)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (2,5-Dibromo-3-methoxyphenyl)methanol, arylboronic acid, and K2​CO3​ .

  • Degassing (Critical Step): Add the 1,4-Dioxane/ H2​O solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded not only to protect the Pd(0) catalyst but also to prevent the Pd-catalyzed oxidation of the unprotected hydroxymethyl group to an aldehyde.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ under a positive flow of Argon. Seal the flask.

  • Reaction: Heat the mixture in an oil bath at 80 °C for 4–6 hours.

  • Validation (IPC): Monitor by TLC (Hexanes/EtOAc, 7:3). The starting material should be consumed, with a single major new spot (the C-5 mono-aryl product) appearing.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel) to isolate the pure C-5 arylated intermediate.

Protocol 2: Overcoming Steric Hindrance for C-2 Arylation

Objective: Synthesize the fully functionalized (2,5-Diaryl-3-methoxyphenyl)methanol.

Reagents & Materials:

  • (5-Aryl-2-bromo-3-methoxyphenyl)methanol (1.0 equiv, from Protocol 1)

  • Arylboronic acid 2 (1.5 equiv)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • SPhos (0.08 equiv, 8 mol%)

  • K3​PO4​ (2.0 equiv)

  • Toluene and Deionized H2​O (10:1 v/v ratio)

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with the C-5 arylated intermediate, the second arylboronic acid, and K3​PO4​ .

  • Degassing: Add the Toluene/ H2​O mixture and sparge with Argon for 15 minutes. Causality: Toluene is chosen over Dioxane here to safely reach the higher reflux temperature (100 °C) required to overcome the C-2 activation barrier.

  • Catalyst Assembly: Add Pd2​(dba)3​ and SPhos. Causality: SPhos is a dialkylbiaryl phosphine that stabilizes the highly reactive, mono-ligated Pd(0) species. Its structural flexibility allows the Pd center to access the sterically encumbered C-2 C–Br bond while accelerating the transmetalation step.

  • Reaction: Heat the mixture at 100 °C for 12–16 hours.

  • Validation (IPC): Monitor by TLC. Complete conversion of the intermediate is required; prolonged heating may be necessary depending on the electronic nature of the second boronic acid.

  • Workup & Purification: Follow the same extraction and chromatography procedures as Protocol 1.

Workflow Visualization

Workflow Start Starting Material (CAS 2385491-94-9) Step1 Step 1: C-5 Arylation Pd(PPh3)4, K2CO3 80°C, 4-6 h Start->Step1 Intermediate Intermediate 5-Aryl-2-bromo derivative Step1->Intermediate Steric Control Step2 Step 2: C-2 Arylation Pd2(dba)3, SPhos 100°C, 12-16 h Intermediate->Step2 Final Final Product 2,5-Diaryl derivative Step2->Final Active Ligand

Workflow for the sequential regioselective cross-coupling of the scaffold.

Conclusion

The successful divergent functionalization of (2,5-Dibromo-3-methoxyphenyl)methanol relies on a deep understanding of transition metal kinetics. By deliberately pairing the unhindered C-5 position with a bulky, mild catalyst ( Pd(PPh3​)4​ ) and subsequently forcing the hindered C-2 position to react using a highly active Buchwald ligand (SPhos), researchers can achieve precise, programmable synthesis of complex diarylated architectures.

References

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles Source: Journal of the American Chemical Society URL:[Link][2]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements Source: Organic & Biomolecular Chemistry URL:[Link][3]

Sources

Application Note: Divergent Synthesis of Highly Functionalized Heterocycles from (2,5-Dibromo-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the rapid assembly of complex, sp3-rich heterocyclic scaffolds from flat aromatic precursors is a highly sought-after capability. (2,5-Dibromo-3-methoxyphenyl)methanol (CAS: 2385491-94-9) is a densely functionalized, commercially available building block that serves as an exceptional linchpin for such transformations.

As a Senior Application Scientist, I have designed this guide to exploit the unique steric and electronic microenvironments of this molecule. The strategic placement of its functional groups dictates its reactivity:

  • C5-Bromine (Kinetically Accessible): Flanked by two protons (C4, C6), this position is sterically unhindered, allowing for highly chemoselective early-stage cross-coupling (e.g., Suzuki-Miyaura) without affecting the C2 position.

  • C2-Bromine (Sterically Shielded & Ortho-Directing): Di-ortho substituted by a hydroxymethyl group (C1) and a methoxy group (C3). While difficult to activate, it is perfectly primed for transition-metal-catalyzed annulation cascades once the C5 position is elaborated.

  • C1-Hydroxymethyl (Internal Nucleophile/Handle): Acts as a directing group for metal insertion, an internal nucleophile for cyclization (yielding oxygen heterocycles), or a mild oxidation handle for Pictet-Spengler condensations (yielding nitrogen heterocycles).

By understanding this causality, we can execute a divergent synthetic strategy to produce either 1H-isochromenes or tetrahydroisoquinolines (THIQs) from a single starting material.

Divergent Synthetic Workflows

The following workflow illustrates the strategic branching of (2,5-Dibromo-3-methoxyphenyl)methanol into two distinct classes of high-value heterocycles.

Workflow Start (2,5-Dibromo-3-methoxyphenyl)methanol CAS: 2385491-94-9 SubA Chemoselective Suzuki Coupling (C5) Start->SubA Pathway A SubB Mild Oxidation (Laccase/TEMPO) Start->SubB Pathway B ProdA1 5-Aryl-2-bromo-3-methoxy benzyl alcohol SubA->ProdA1 SubA2 Sonogashira Coupling & 6-endo-dig Cyclization ProdA1->SubA2 FinalA Highly Functionalized 1H-Isochromenes SubA2->FinalA ProdB1 2,5-Dibromo-3-methoxy benzaldehyde SubB->ProdB1 SubB2 Pictet-Spengler Condensation ProdB1->SubB2 FinalB Tetrahydroisoquinoline (THIQ) Scaffolds SubB2->FinalB

Caption: Divergent synthetic pathways from (2,5-Dibromo-3-methoxyphenyl)methanol to complex heterocycles.

Pathway A: Chemoselective Cross-Coupling & Annulation Cascade

Chemoselective C5 Suzuki-Miyaura Coupling

To build molecular complexity without triggering premature cyclization, we first functionalize the unhindered C5-Br. The use of a mild base ( Na2​CO3​ ) and moderate heating (70 °C) ensures that the sterically encumbered C2-Br remains completely untouched.

Protocol 1: Synthesis of 5-Aryl-2-bromo-3-methoxybenzyl alcohol

  • Setup: In an oven-dried Schlenk flask under argon, add (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 equiv, 10 mmol), arylboronic acid (1.05 equiv), and Pd(PPh3​)4​ (5 mol%).

  • Solvent System: Add a degassed mixture of Toluene/EtOH/ H2​O (2:1:1, 0.2 M). The biphasic system ensures the solubility of both the organic substrate and the inorganic base.

  • Base Addition: Add Na2​CO3​ (2.0 equiv). Causality note: Stronger bases like KOtBu would prematurely deprotonate the benzylic alcohol, leading to catalyst poisoning via strong alkoxide-palladium coordination.

  • Reaction: Heat to 70 °C for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.4 ) will be cleanly replaced by a more UV-active, lower-polarity spot ( Rf​≈0.5 ). GC-MS should confirm a single bromine isotope pattern (M, M+2), verifying that only mono-coupling occurred.

  • Workup: Cool to room temperature, extract with EtOAc ( 3×20 mL), wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Table 1: Quantitative Yields for Chemoselective C5 Suzuki Coupling

Arylboronic AcidTime (h)Conversion (%)Isolated Yield (%)Regioselectivity (C5:C2)
Phenylboronic acid4.0>9992>99:1
4-Fluorophenylboronic acid4.5>9989>99:1
3-Thienylboronic acid6.09584>99:1
Sonogashira-Annulation Cascade to 1H-Isochromenes

With the C5 position functionalized, we force the activation of the sterically hindered C2-Br. By coupling a terminal alkyne and utilizing the adjacent hydroxymethyl group, we trigger a tandem[Sonogashira coupling / 6-endo-dig cyclization] to form 1H-isochromenes, a motif prevalent in natural products[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition at C2-Br Pd0->OxAdd TransMet Transmetalation with Cu-Acetylide OxAdd->TransMet RedElim Reductive Elimination (Regenerates Pd(0)) TransMet->RedElim RedElim->Pd0 Catalyst Return Int1 o-Alkynylbenzyl Alcohol Intermediate RedElim->Int1 Activation Alkyne Activation by pi-Lewis Acid (Pd/Cu) Int1->Activation Cyclization Intramolecular Nucleophilic Attack (6-endo-dig) Activation->Cyclization Product 1H-Isochromene Core Cyclization->Product

Caption: Catalytic cycle for the tandem Sonogashira coupling and intramolecular cyclization.

Protocol 2: Cascade Synthesis of 1H-Isochromenes

  • Setup: In a sealed pressure tube, combine the 5-Aryl-2-bromo-3-methoxybenzyl alcohol (1.0 equiv, 5 mmol), Pd(dppf)Cl2​ (10 mol%), and CuI (5 mol%). Causality note: The bidentate dppf ligand increases electron density at the Pd center, facilitating the difficult oxidative addition at the di-ortho substituted C2-Br.

  • Reagents: Add anhydrous Et3​N (15 mL, acting as both solvent and base) and the terminal alkyne (1.5 equiv).

  • Reaction: Purge with argon, seal, and heat to 90 °C for 12 hours.

  • Self-Validation: The reaction mixture will transition from a pale yellow suspension to a deep brown, homogeneous solution. TLC will show the disappearance of the starting material and the appearance of a highly fluorescent blue spot under 365 nm UV light, characteristic of the conjugated isochromene system.

  • Workup: Filter through a short pad of Celite, concentrate in vacuo, and purify via neutral alumina chromatography (silica can cause premature degradation of certain isochromenes).

Table 2: Scope of the Sonogashira-Annulation Cascade

Terminal AlkyneCatalyst SystemTemp (°C)Isolated Yield (%)Cyclization Mode
Phenylacetylene Pd(dppf)Cl2​ / CuI90816-endo-dig
1-Hexyne Pd(dppf)Cl2​ / CuI90766-endo-dig
Trimethylsilylacetylene Pd(dppf)Cl2​ / CuI90686-endo-dig

Pathway B: Chemoenzymatic Oxidation & Pictet-Spengler Assembly

If the goal is to synthesize nitrogenous heterocycles like tetrahydroisoquinolines (THIQs)—a privileged pharmacophore in neuroactive drugs—we must convert the C1-hydroxymethyl group into an aldehyde.

Mild Oxidation to Benzaldehyde

Heavy halogenation and electron-rich methoxy groups make this substrate sensitive to harsh oxidants (e.g., Jones reagent), which cause over-oxidation or aromatic degradation. We utilize a highly selective Laccase/TEMPO chemoenzymatic system [2].

Protocol 3: Laccase/TEMPO Oxidation

  • Setup: Dissolve (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 equiv, 5 mmol) in a biphasic mixture of EtOAc (5 mL) and Sodium Acetate buffer (15 mL, pH 5.0).

  • Catalysis: Add TEMPO (15 mol%) and Laccase from Trametes versicolor (1 U/mL).

  • Reaction: Stir vigorously at room temperature open to the ambient air for 24 hours. Causality note: Ambient oxygen acts as the terminal oxidant, continuously regenerating the oxoammonium ion of TEMPO, ensuring zero heavy-metal waste.

  • Self-Validation: GC-MS will show a mass shift from M to M−2 . The IR spectrum will show the disappearance of the broad O-H stretch (~3300 cm−1 ) and the appearance of a sharp, intense C=O stretch (~1695 cm−1 ).

Pictet-Spengler Assembly of THIQs

The resulting 2,5-dibromo-3-methoxybenzaldehyde is highly electrophilic due to the electron-withdrawing nature of the two bromines, making it an exceptional substrate for Pictet-Spengler condensation.

Protocol 4: Pictet-Spengler Reaction

  • Imine Formation: Combine the aldehyde (1.0 equiv) and a primary amine (e.g., dopamine hydrochloride, 1.1 equiv) in anhydrous MeOH (0.1 M). Stir at room temperature for 2 hours.

  • Cyclization: Add Trifluoroacetic Acid (TFA, 2.0 equiv) dropwise. Heat to 60 °C for 8 hours. The acid catalyzes the intramolecular Friedel-Crafts-type alkylation of the electron-rich aromatic ring of dopamine onto the activated iminium ion.

  • Workup: Quench with saturated NaHCO3​ , extract with CH2​Cl2​ , and purify via reverse-phase chromatography.

Table 3: Chemoenzymatic Oxidation & Pictet-Spengler Yields

StepReagents / CatalystTime (h)Conversion (%)Isolated Yield (%)
OxidationLaccase (1 U/mL) / TEMPO24>9994
CyclizationDopamine HCl / TFA89285
CyclizationTyramine / TFA128879

References

  • Source:The Journal of Organic Chemistry, 2014, 79(5).
  • Source:Forschungszentrum Jülich / MDPI, 2021.
  • Title: Synthesis of Multisubstituted Triphenylenes and Phenanthrenes by Cascade Reaction of o-Iodobiphenyls or (Z)

Application Note: Scale-Up Synthesis and Process Optimization of (2,5-Dibromo-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

(2,5-Dibromo-3-methoxyphenyl)methanol (CAS: 2385491-94-9)[1] is a highly valued halogenated building block frequently utilized in the development of complex active pharmaceutical ingredients (APIs) and advanced materials. This application note provides a comprehensive, field-proven protocol for the kilogram-scale synthesis of this benzyl alcohol via the chemoselective reduction of 2,5-dibromo-3-methoxybenzaldehyde (CAS: 856767-02-7)[2].

Designed for process chemists and drug development professionals, this guide moves beyond basic laboratory procedures to address critical scale-up challenges, including thermal management, off-gas mitigation, and the prevention of intractable emulsions during product isolation.

Mechanistic Rationale & Reaction Design

The reduction of aldehydes to primary alcohols by sodium borohydride (NaBH₄) is a cornerstone transformation in organic synthesis. Mechanistically, the nucleophilic hydride ion from NaBH₄ attacks the electron-deficient carbonyl carbon of the benzaldehyde, forming a tetraalkoxyborate intermediate. This intermediate is subsequently protonated by the solvent or during the aqueous acidic quench to release the free alcohol[3].

Causality Behind Experimental Choices:

  • Solvent Selection (Methanol): Methanol is selected over aprotic solvents because it not only provides excellent solubility for the brominated aromatic substrate but also actively participates in breaking down the intermediate boron complexes (e.g., ROBH₃Na), thereby accelerating the reaction kinetics[4].

  • Thermal & Off-Gas Control: While NaBH₄ is a mild reducing agent, it reacts exothermically with methanol to liberate hydrogen gas (H₂). To prevent thermal runaway and ensure safe venting of H₂, the reagent must be added portion-wise, maintaining the internal temperature strictly between 0 °C and 5 °C.

  • Acidic Quenching Strategy: A notorious issue during the scale-up of borohydride reductions is the formation of thick gels or emulsions during the aqueous work-up. Acidifying the quench solution (using 1M HCl) actively breaks these boron-based emulsions, ensuring a clean, rapid phase separation and maximizing the isolated yield[5].

Pathway A 2,5-Dibromo-3-methoxybenzaldehyde B Nucleophilic Hydride Attack (NaBH4) A->B 0-5 °C, MeOH C Tetraalkoxyborate Intermediate B->C Hydride Transfer D Acidic Quench (Hydrolysis) C->D H2O / HCl E (2,5-Dibromo-3-methoxyphenyl)methanol D->E Boron salts removed

Mechanistic pathway for the NaBH4 reduction of the benzaldehyde.

Data Presentation: Stoichiometry & Process Parameters

To ensure a self-validating system, the stoichiometry and critical process parameters (CPPs) are strictly defined. The use of 0.75 equivalents of NaBH₄ accounts for the partial consumption of the hydride by the methanol solvent while preventing excessive H₂ generation.

Table 1: Material Balance and Stoichiometry (1.0 kg Scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2,5-Dibromo-3-methoxybenzaldehyde293.941.001000 g (3.40 mol)Starting Material
Sodium Borohydride (NaBH₄)37.830.7596.5 g (2.55 mol)Reducing Agent
Methanol (Anhydrous)32.0410 vol10.0 LSolvent / Activator
1M Hydrochloric Acid (HCl)36.46As needed~2.0 LQuench / Emulsion Breaker
Ethyl Acetate (EtOAc)88.1115 vol15.0 LExtraction Solvent

Table 2: Critical Process Parameters (CPPs) & Quality Checks

Process StepParameterTarget RangeConsequence of Deviation
NaBH₄ AdditionInternal Temp (IT)0 °C to 5 °C>10 °C leads to rapid H₂ evolution and solvent loss.
Reaction AgingHPLC Conversion< 1% AldehydeIncomplete reaction lowers overall yield and purity.
Quench PhaseAqueous pH5.0 to 6.0pH > 7 causes severe boron-gel emulsions[5].

Step-by-Step Experimental Protocol

The following workflow is designed for a jacketed glass-lined reactor equipped with an overhead stirrer, a nitrogen sweep, and a dedicated off-gas scrubber system.

Workflow N1 Reactor Prep & N2 Purge N2 Substrate Dissolution N1->N2 N3 Portion-wise NaBH4 Addition N2->N3 N4 Temp Control & H2 Venting N3->N4 N5 Reaction Monitoring N4->N5 N6 Acidic Quench & Extraction N5->N6 N7 Crystallization & Drying N6->N7

Step-by-step industrial scale-up workflow ensuring thermal and off-gas control.

Phase 1: Reactor Preparation and Dissolution
  • Purge: Inert the 50 L jacketed reactor with nitrogen (N₂) for 15 minutes to displace oxygen. Maintain a continuous, gentle N₂ sweep to the scrubber.

  • Charge Solvent: Charge 10.0 L of anhydrous methanol into the reactor.

  • Charge Substrate: Add 1.0 kg of 2,5-dibromo-3-methoxybenzaldehyde. Engage the overhead stirrer at 150 RPM.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature (IT) down to 0 °C. Ensure complete dissolution of the substrate before proceeding.

Phase 2: Controlled Reduction
  • Addition: Weigh out 96.5 g of NaBH₄. Begin portion-wise addition of the solid over a period of 60 to 90 minutes.

  • Thermal Management: Continuously monitor the IT. The addition rate must be dynamically adjusted so that the IT does not exceed 5 °C. Self-Validation Check: Visually confirm controlled effervescence (H₂ gas).

  • Aging: Once addition is complete, adjust the jacket temperature to allow the reaction mixture to slowly warm to 15 °C over 1 hour.

  • In-Process Control (IPC): Withdraw a 1 mL sample, quench with 1 mL of 1M HCl, extract with EtOAc, and analyze via HPLC. Proceed to the next step only when the unreacted aldehyde is < 1% (Area/Area).

Phase 3: Quench and Phase Separation
  • Cooling for Quench: Re-cool the reaction mixture to an IT of 0 °C to 5 °C.

  • Acidic Quench: Slowly add 2.0 L of 1M HCl dropwise. Caution: Secondary H₂ evolution will occur as unreacted NaBH₄ decomposes.

  • pH Verification: Check the pH of the aqueous layer. It must be between 5.0 and 6.0. This slightly acidic environment is critical to solubilize boron salts and prevent gel/emulsion formation during extraction[5].

  • Concentration: Distill off approximately 70% of the methanol under reduced pressure (IT < 35 °C) to minimize the volume and improve extraction efficiency.

Phase 4: Isolation and Drying
  • Extraction: Add 5.0 L of process water and 15.0 L of Ethyl Acetate (EtOAc) to the concentrated mixture. Stir vigorously for 15 minutes, then allow the phases to separate for 30 minutes.

  • Phase Separation: Drain the lower aqueous layer. Wash the organic layer with 2.0 L of saturated brine to remove residual moisture and water-soluble impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to a thick oil.

  • Crystallization: Induce crystallization by adding 3.0 L of cold heptane. Stir for 2 hours at 0 °C. Filter the resulting white to off-white crystalline solid and dry in a vacuum oven at 40 °C to constant weight.

References

  • "2385491-94-9 | (2,5-Dibromo-3-methoxyphenyl)methanol", aaronchem.com,
  • "2,5-Dibromo-3-methoxybenzaldehyde (CAS 856767-02-7)", Fluorochem,
  • "Continuous Reductions and Reductive Aminations Using Solid NaBH4", ACS Public
  • "Technical Support Center: Scale-up Synthesis of Spiro[4]octan-6-ol", Benchchem,

  • "Unraveling the Crystal Structure of Sodium Tetrabenzylborate: Synthesis through the Sodium Borohydride Reduction of Benzaldehyde in the Solid St

Sources

Advanced Recrystallization Protocol for (2,5-Dibromo-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: (2,5-Dibromo-3-methoxyphenyl)methanol (CAS: 2385491-94-9) [1]

Introduction and Mechanistic Rationale

The purification of heavily substituted halogenated benzyl alcohols, such as (2,5-Dibromo-3-methoxyphenyl)methanol , presents unique challenges in pharmaceutical intermediate synthesis. The presence of two large, polarizable bromine atoms significantly increases the compound's density and lipophilicity, while the hydroxymethyl and methoxy groups provide strong hydrogen-bonding networks.

When crude mixtures of this compound are isolated from bromination or cross-coupling reactions, they often contain structurally similar impurities (e.g., mono-brominated or regioisomeric byproducts) that easily co-crystallize or become occluded in the crystal lattice if precipitation occurs too rapidly.

To achieve >99% HPLC purity, this protocol utilizes a Hybrid Anti-Solvent and Cooling Crystallization approach [2].

  • The "Good" Solvent (Ethyl Acetate): EtOAc acts as an excellent hydrogen-bond acceptor for the benzyl alcohol moiety, providing high solubility at elevated temperatures (55–60°C) without the risk of esterification side-reactions associated with protic solvents like methanol or ethanol.

  • The "Anti-Solvent" (Heptane): Heptane is a non-polar aliphatic hydrocarbon that disrupts the solvation sphere around the aromatic ring. By titrating heptane into the hot EtOAc solution, we intentionally drive the system to the edge of its metastable zone [3].

  • Controlled Cooling: Rather than allowing the product to "crash out," subsequent controlled cooling ensures slow nucleation and the growth of large, high-purity crystals, preventing the entrapment of mother liquor and impurities [4].

Physicochemical Profiling

Understanding the quantitative physicochemical parameters of the target molecule is critical for predicting its behavior in the mixed-solvent system.

PropertyValueImpact on Crystallization Thermodynamics
CAS Number 2385491-94-9Standardizes raw material tracking and compliance.
Molecular Formula C8H8Br2O2Heavy halogens increase crystal density and lower solubility in non-polar solvents.
Molecular Weight 295.96 g/mol High MW relative to carbon count promotes rapid precipitation; requires careful supersaturation control.
H-Bond Donors 1 (-OH)Interacts strongly with hydrogen-bond acceptors (EtOAc), driving high solubility in the primary solvent.
H-Bond Acceptors 2 (-OH, -OCH3)Facilitates solvation in polar aprotic environments.
Target Solvent System EtOAc / HeptaneProvides a wide metastable zone width (MSZW) for controlled crystal growth.

Experimental Workflow

G N1 Crude API Intermediate (2,5-Dibromo-3-methoxyphenyl)methanol N2 Primary Dissolution EtOAc at 55-60°C N1->N2 N3 Hot Filtration Remove insoluble oligomers N2->N3 N4 Anti-Solvent Titration Heptane addition at 50°C N3->N4 N5 Metastable Zone Cooling Cool to 20°C, then 0-5°C N4->N5 N6 Vacuum Isolation Wash with 1:4 EtOAc/Heptane N5->N6 N7 High-Vacuum Drying 40°C to constant weight N6->N7

Fig 1: Hybrid anti-solvent and cooling crystallization workflow for halogenated benzyl alcohols.

Step-by-Step Methodology

Note: This protocol is scaled for 10.0 g of crude (2,5-Dibromo-3-methoxyphenyl)methanol. Scale volumetrically for larger batches.

Phase 1: Primary Dissolution & Clarification
  • Suspend the Crude: Transfer 10.0 g of crude (2,5-Dibromo-3-methoxyphenyl)methanol into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 30 mL of Ethyl Acetate (EtOAc).

  • Heating: Submerge the flask in an oil bath and heat to 55–60°C with moderate stirring (400 rpm). Causality: EtOAc boils at ~77°C. Maintaining 55-60°C ensures maximum solubility while preventing solvent loss and concentration fluctuations.

  • Hot Filtration: Once the solid is fully dissolved, immediately filter the hot solution through a pre-warmed Büchner funnel (or a sintered glass funnel) into a clean, pre-warmed 250 mL Erlenmeyer flask. Causality: This step removes insoluble inorganic salts or polymerized byproducts that act as uncontrolled nucleation sites.

Phase 2: Anti-Solvent Titration (Self-Validating Step)
  • Temperature Equilibration: Place the Erlenmeyer flask containing the clarified EtOAc solution on a stirring hotplate set to 50°C .

  • Heptane Addition: Using an addition funnel, add Heptane dropwise at a rate of ~2-3 mL/min.

  • In-Process Control (IPC) - The Cloud Point: Continue adding Heptane until a persistent slight turbidity (cloudiness) is observed in the solution. This typically requires 60–90 mL of Heptane depending on the exact impurity profile.

  • Zone Reset: Once turbidity persists, add pure EtOAc dropwise (usually 1–3 mL) just until the solution becomes perfectly clear again.

    • Self-Validation: This visual confirmation guarantees the solution is resting exactly at the saturation limit (the edge of the metastable zone). Any subsequent cooling will guarantee controlled nucleation.

Phase 3: Controlled Nucleation and Isolation
  • Primary Cooling: Remove the flask from the heat source. Allow the solution to cool ambiently to room temperature (20–25°C) over 1.5 to 2 hours without disturbance. Causality: Slow cooling minimizes the rate of supersaturation generation, allowing molecules to arrange into a perfect, impurity-free crystal lattice.

  • Secondary Cooling: Once at room temperature and a thick crystal bed has formed, transfer the flask to an ice-water bath (0–5°C) for 1 hour . Causality: This depresses the solubility curve to its absolute minimum, maximizing thermodynamic yield.

  • Filtration: Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystal cake with 20 mL of a pre-chilled (0°C) solvent mixture of 1:4 EtOAc/Heptane . Causality: Using pure heptane can cause thermal shock or precipitate residual impurities from the mother liquor onto the crystal surface. The 1:4 ratio matches the mother liquor's polarity, washing away impurities without dissolving the product.

Phase 4: Drying and Validation
  • Drying: Transfer the crystals to a vacuum oven. Dry at 40°C under high vacuum (<50 mbar) for 12 hours or until a constant weight is achieved. Causality: Halogenated aromatics can sometimes sublime at high temperatures. 40°C is highly efficient for removing EtOAc (BP 77°C) and Heptane (BP 98°C) without risking thermal degradation.

  • Mass Balance Validation: Weigh the final product. Evaporate the mother liquor to dryness and weigh the residue. The sum of the pure crystals and the residue must equal 9.5–10.0 g (accounting for minor mechanical losses). A discrepancy indicates product loss in the filter matrix.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid-Liquid Separation) Anti-solvent added too fast, or temperature dropped too quickly before nucleation.Re-heat the mixture to 60°C until it forms a single clear phase. Add 5 mL of EtOAc. Cool much slower (e.g., 0.2°C/min) and introduce a seed crystal at 45°C.
Low Yield (<70%) The solubility of the specific impurity profile is altering the thermodynamics.Increase the volume of Heptane during the titration phase. Extend the secondary cooling phase at 0°C to 3 hours.
Broad Melting Point Solvent entrapment or co-crystallization of regioisomers.Ensure the 1:4 EtOAc/Heptane wash is performed thoroughly. If the issue persists, perform a second recrystallization using a slightly higher ratio of EtOAc to Heptane.

Analytical Validation Requirements

To certify the material for downstream drug development or sensitive cross-coupling reactions, the following analytical panel must be executed:

  • HPLC (UV-Vis at 254 nm): To confirm >99.0% area-under-the-curve (AUC) purity. Ensure complete baseline resolution between the target and any mono-brominated impurities.

  • 1H NMR (in CDCl3 or DMSO-d6): To verify structural integrity and quantify residual solvents. Ensure the EtOAc peaks (singlet at ~2.0 ppm, quartet at ~4.1 ppm) and Heptane peaks (aliphatic multiplet ~0.8-1.3 ppm) are below ICH Q3C limits.

  • Differential Scanning Calorimetry (DSC): To confirm a sharp, singular endothermic melting peak, validating the absence of polymorph mixtures or amorphous domains.

References

  • Schall, J. M., et al. "Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous Antisolvent Crystallization." Organic Process Research & Development, American Chemical Society. URL:[Link]

  • "Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients." National Institutes of Health (NIH) / PMC. URL: [Link]

  • "Rapid Solubility and Metastable Zone Width Assessments." Technobis Crystallization Systems. URL:[Link]

Comprehensive Analytical Purity Assessment of (2,5-Dibromo-3-methoxyphenyl)methanol: A Multi-Modal Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of chemical purity is a foundational requirement in pharmaceutical development and materials science. For halogenated aromatic intermediates such as (2,5-Dibromo-3-methoxyphenyl)methanol (CAS: 2385491-94-9), relying on a single analytical technique can lead to critical blind spots. This application note details a robust, multi-modal analytical strategy combining Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assay, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) for organic impurity profiling, and orthogonal methods for volatile and inorganic contaminants.

Designed for researchers and analytical scientists, this guide emphasizes the causality behind experimental choices and aligns with the latest ICH Q2(R2) guidelines for analytical procedure validation[1][2].

Chemical Context & Analytical Strategy

(2,5-Dibromo-3-methoxyphenyl)methanol ( C8​H8​Br2​O2​ ) presents unique analytical challenges. The molecule features a hydrophobic brominated aromatic ring, an electron-donating methoxy group, and a polar, hydrogen-bonding hydroxymethyl group.

  • Why a multi-modal approach? Traditional chromatographic methods (HPLC/GC) require highly pure reference standards of the analyte to determine absolute purity (assay)[3]. For novel or specialized intermediates, such standards are often unavailable. qNMR bypasses this by utilizing an unrelated, highly pure internal standard, providing an absolute mass fraction[4][5]. However, qNMR lacks the sensitivity to detect trace organic impurities (<0.1%), which is where RP-HPLC-UV excels[6].

Analytical Workflow Diagram

Workflow Sample Sample: (2,5-Dibromo-3- methoxyphenyl)methanol qNMR qNMR (1H) Absolute Purity (No Reference Std) Sample->qNMR HPLC RP-HPLC-UV Organic Impurities & Related Subs. Sample->HPLC GCMS GC-MS Volatile Impurities & Solvents Sample->GCMS KF Karl Fischer Water Content Sample->KF Result Comprehensive Purity Profile qNMR->Result HPLC->Result GCMS->Result KF->Result

Caption: Multi-modal analytical workflow for comprehensive purity assessment.

Protocol 1: Absolute Purity by Quantitative NMR (qNMR)

Causality & Principle: qNMR relies on the principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei producing that signal[4]. By co-dissolving the sample with a certified reference material (Internal Standard, IS), the absolute purity can be calculated without needing a reference standard of the analyte itself[3][5].

Internal Standard Selection: Maleic Acid (TraceCERT®, purity ≥99.9%) is chosen because its singlet resonance (~6.2 ppm in DMSO- d6​ ) does not overlap with the aromatic protons (~7.0-7.5 ppm), the methoxy protons (~3.8 ppm), or the methylene protons (~4.5 ppm) of (2,5-Dibromo-3-methoxyphenyl)methanol.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh ~20.0 mg of (2,5-Dibromo-3-methoxyphenyl)methanol and ~10.0 mg of Maleic Acid using a microbalance (readability 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS). Vortex until completely dissolved.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire the 1H NMR spectrum at 400 MHz or higher.

  • Parameters:

    • Relaxation Delay (D1): 30 seconds (Critical: Must be ≥5×T1​ of the slowest relaxing proton to ensure complete magnetization recovery and quantitative accuracy)[4].

    • Number of Scans (NS): 32 to 64 (to achieve S/N > 250:1).

    • Pulse Angle: 90°.

  • Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic Acid singlet (2H) and a distinct, isolated proton signal from the analyte (e.g., the methylene protons, 2H).

Calculation Formula: Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

(Where P = Purity, I = Integral, N = Number of protons, M = Molar Mass, m = weighed mass).

Protocol 2: Organic Impurity Profiling by RP-HPLC-UV

Causality & Principle: While qNMR provides the absolute assay, RP-HPLC is required to separate and quantify structurally similar trace impurities (e.g., unreacted 2,5-dibromo-3-methoxybenzaldehyde or positional isomers)[6]. A C18 stationary phase is selected due to its excellent hydrophobic retention of the brominated aromatic ring[6][7]. The mobile phase is acidified with 0.1% Formic Acid to suppress the ionization of any trace acidic impurities and to minimize secondary interactions between the analyte's hydroxyl group and residual silanols on the column, preventing peak tailing[7].

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[6].

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL solution. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µmBalances high resolution with reasonable run times for halogenated aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; ensures optimal linear velocity.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 220 nm & 254 nm254 nm targets the aromatic ring; 220 nm detects compounds lacking extended conjugation[6].
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity for trace impurities.
  • Gradient Program:

    • 0-2 min: 30% B (Isocratic hold to focus polar impurities)

    • 2-15 min: 30% 90% B (Linear gradient to elute the main peak and hydrophobic impurities)

    • 15-18 min: 90% B (Column wash)

    • 18-22 min: 30% B (Re-equilibration)

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the HPLC method is "fit for purpose," it must be validated according to the ICH Q2(R2) guidelines, which provide a global framework for ensuring the reliability of analytical testing methods[1][8]. The recent R2 revision emphasizes a lifecycle and Quality-by-Design (QbD) approach, aligning with ICH Q14[8][9].

Validation Lifecycle Diagram

Validation Start ICH Q2(R2) Method Validation Spec Specificity (Peak Purity via PDA) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Prec Precision (Repeatability RSD ≤ 2.0%) Start->Prec Acc Accuracy (Recovery 98-102%) Start->Acc LOD LOD / LOQ (S/N Ratio 3:1 & 10:1) Start->LOD Rob Robustness (Temp, Flow, pH variations) Start->Rob

Caption: Core validation parameters mandated by ICH Q2(R2) guidelines.

Self-Validating System Suitability Criteria (SST)

Before any sample analysis, the method must prove its trustworthiness. The following SST parameters must be met using a standard solution:

  • Tailing Factor ( Tf​ ): ≤1.5 (Ensures no secondary interactions are distorting the peak).

  • Theoretical Plates ( N ): ≥5000 (Confirms column efficiency).

  • %RSD of 5 replicate injections: ≤1.0% (Confirms autosampler precision).

Orthogonal Verification

To complete the purity profile, two additional orthogonal checks are required:

  • Volatile Impurities (GC-MS): Residual solvents from synthesis (e.g., methanol, dichloromethane, or THF) are quantified using Headspace GC-MS. The sample is heated in a sealed vial, and the vapor phase is injected, preventing the non-volatile API from contaminating the GC column.

  • Water Content (Karl Fischer Titration): Water is invisible to standard UV detection and can be masked in qNMR depending on the solvent. Coulometric Karl Fischer titration is used to determine absolute water content, which is then mathematically subtracted from the qNMR assay value to yield the anhydrous purity.

Conclusion

Assessing the purity of (2,5-Dibromo-3-methoxyphenyl)methanol requires a synergistic approach. By combining the absolute quantitation capabilities of qNMR with the high-resolution separation of RP-HPLC, and validating the procedures under ICH Q2(R2) frameworks, analytical scientists can generate highly trustworthy, self-validating data suitable for regulatory submissions and advanced chemical research.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl MasterControl[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH)[Link]

  • qNMR for Purity Determination in Pharmaceuticals RSSL[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective PubMed Central (PMC)[Link]

  • Separation of 4-Bromobenzyl alcohol on Newcrom R1 HPLC column SIELC Technologies[Link]

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Troubleshooting & Optimization

Technical Support Center: Bromination of Methoxy-Substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bromination of methoxy-substituted aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common side reactions encountered during this fundamental synthetic transformation. Methoxy groups are potent activators in electrophilic aromatic substitution (EAS), which, while facilitating the reaction, can also lead to a variety of undesired outcomes. This document provides in-depth, cause-and-effect explanations in a question-and-answer format to help you troubleshoot experiments and optimize your synthetic strategy.

Frequently Asked Questions (FAQs): Troubleshooting & Optimization
Issue 1: Over-bromination and Poor Product Selectivity

Q1: My reaction is producing significant amounts of di- and even tri-brominated products. How can I achieve selective mono-bromination?

A1: This is the most common challenge when working with highly activated methoxy-substituted aromatics. The initial mono-brominated product is often still activated enough to undergo further bromination.[1][2][3] To enhance selectivity for the mono-substituted product, a multi-faceted approach focusing on controlling reactivity is essential.

  • Control Stoichiometry: Strictly use a 1:1 or even slightly less (e.g., 0.95 equivalents) molar ratio of the brominating agent to your aromatic substrate. The slow, dropwise addition of the reagent prevents localized areas of high concentration that favor polybromination.[1][2]

  • Lower Reaction Temperature: Reducing the temperature (e.g., to 0 °C or below) decreases the overall reaction rate. This provides a larger energy difference between the activation barriers for the first and second bromination events, thereby improving selectivity.[2][4]

  • Choose a Milder Brominating Agent: While molecular bromine (Br₂) is effective, its high reactivity can be difficult to control. Consider using a milder and more selective reagent like N-Bromosuccinimide (NBS).[2][5] NBS provides a low, steady concentration of electrophilic bromine, which is often key to preventing over-bromination.[6][7] For electron-rich substrates, NBS in a suitable solvent like DMF can provide high levels of para-selectivity.[8]

Q2: I'm observing a mixture of ortho and para isomers. How can I improve the regioselectivity of the reaction?

A2: The methoxy group is a strong ortho, para-director due to its ability to stabilize the arenium ion intermediate through resonance.[3][5] Typically, the para-product is favored due to the steric hindrance imposed by the methoxy group, which impedes attack at the ortho positions.[5][9][10]

  • Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. Polar solvents can stabilize the transition states differently. For instance, bromination with NBS in acetonitrile has been shown to be highly para-selective.[10]

  • Temperature: Lowering the reaction temperature can sometimes increase the preference for the thermodynamically more stable para isomer.[10]

  • Bulky Reagents: While less common for bromination, using a bulkier brominating agent or catalyst system could theoretically increase steric hindrance at the ortho position, further favoring para substitution.

Ether_Cleavage node_anisole Anisole O-CH3 node_protonated Protonated Ether O+-H CH3 node_anisole:e->node_protonated:w + H+ (from HBr) node_hbr H-Br node_phenol Phenol OH node_protonated:s->node_phenol:n SN2 Attack by Br- node_mebr CH3-Br node_br_ion Br-

Caption: Mechanism of acid-catalyzed ether cleavage.

Q4: My substrate has an alkyl side-chain (e.g., 4-methylanisole), and I'm seeing bromination on the methyl group instead of the ring. Why is this happening?

A4: You are observing benzylic bromination, a radical-mediated reaction that competes with the desired electrophilic aromatic substitution. [3]The benzylic C-H bonds are weak and susceptible to radical abstraction. [11]

  • Reaction Conditions Dictate the Pathway:

    • Radical (Benzylic) Bromination is favored by radical initiators (like AIBN or benzoyl peroxide), UV light, and non-polar solvents (like CCl₄). [7][8]NBS is often used as the bromine source for this reaction, but the conditions determine the outcome. [7][11] * Electrophilic (Aromatic) Bromination is an ionic process favored by polar solvents (like acetic acid or acetonitrile) and the absence of radical initiators. [6][12]

  • To favor ring bromination: Conduct the reaction in the dark, use a polar solvent, and scrupulously avoid any radical initiators.

Troubleshooting Guide: At-a-Glance

This table summarizes common experimental issues, their probable causes, and recommended solutions to get your reaction back on track.

Symptom Observed Probable Cause(s) Recommended Solution(s)
Multiple spots on TLC; polybrominated products by MS 1. Brominating agent is too reactive (e.g., Br₂). [2] 2. Molar ratio of brominating agent is > 1:1. [2] 3. Reaction temperature is too high. [1][2]1. Switch to a milder reagent like NBS. [2][5] 2. Use a strict 1:1 stoichiometry; add brominating agent slowly. [1] 3. Run the reaction at a lower temperature (e.g., 0 °C). [4]
Low or No Conversion of Starting Material 1. Insufficient activation of brominating agent. 2. Reaction time or temperature is too low. [5] 3. Poor quality or degraded reagents. [4]1. For less activated rings, a catalyst may be needed, but use with caution. [13][14] 2. Increase reaction time and monitor by TLC. Consider gentle heating if selectivity is not compromised. [4] 3. Use fresh, high-purity reagents and anhydrous solvents. [5]
Formation of Dark Tar or Colored Impurities 1. Ring oxidation by the brominating agent. [1][15] 2. Decomposition of starting material or product. 3. Strong acidic conditions causing side reactions.1. Use milder conditions and avoid strong oxidizing agents. [1] 2. Lower the reaction temperature. 3. Ensure the workup neutralizes any acid byproducts (e.g., wash with NaHCO₃ solution). [4]
Loss of Methoxy Group (Phenol Formation) Acid-catalyzed ether cleavage by HBr byproduct. [16][17]1. Use NBS instead of Br₂ to minimize HBr formation. [8] 2. Avoid using Lewis acid catalysts. [2] 3. Add a non-nucleophilic base (proton sponge) to the reaction.
Bromination on Alkyl Side-Chain Radical reaction conditions (light, radical initiator, non-polar solvent). [7][8][11]1. Conduct the reaction in the dark. 2. Use a polar solvent (e.g., acetic acid, acetonitrile). [12] 3. Ensure no radical initiators are present.
Validated Experimental Protocol: Selective para-Bromination of Anisole

This protocol provides a reliable method for the selective mono-bromination of anisole, a representative methoxy-substituted aromatic compound, with a high preference for the para-isomer.

Reagents & Equipment:

  • Anisole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv, recrystallized)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with stir bar

  • Dropping funnel (optional, for larger scale)

  • Ice bath

  • TLC setup

  • Separatory funnel

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 equiv) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add recrystallized NBS (1.0 equiv) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C throughout the addition. Self-Validation Point: Portion-wise addition prevents an exotherm and maintains a low concentration of the brominating species, enhancing selectivity.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. Monitor the progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate) every 30 minutes. The reaction is typically complete when the starting material spot is no longer visible (usually 1-3 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing cold water. Add a saturated solution of sodium thiosulfate dropwise to quench any unreacted bromine/NBS (the faint yellow color should disappear).

  • Workup: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any trace acid), water, and finally brine. Self-Validation Point: The bicarbonate wash is crucial to remove acidic impurities that could promote decomposition or ether cleavage.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, primarily a mixture of p-bromoanisole and a small amount of o-bromoanisole, can be purified by column chromatography on silica gel to isolate the desired para-isomer.

Caption: Experimental workflow for selective anisole bromination.

References
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). [Link]

  • Filo. (2025, June 13). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. [Link]

  • Brainly.in. (2018, September 29). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. [Link]

  • JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). [Link]

  • OC-Praktikum. (2006, March). 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • PMC. (n.d.). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. [Link]

  • Google Patents. (n.d.).
  • MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Unknown Source.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Jack Westin. (n.d.). Cleavage of Ethers. [Link]

  • ACS Publications. (2015, May 26). Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization. [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2022, December 1). Are there any specific requirements for ipso substitution in aromatic compounds?. [Link]

  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. [Link]

  • SlideShare. (2020, February 15). Aromatic Electrophilic substitution. [Link]

  • ResearchGate. (n.d.). A New Regioselective Bromination of Activated Aromatic Rings. [Link]

  • Wiley Online Library. (n.d.). Selective Electrochemical Dibromination of Terpenes and Naturally Derived Olefins. [Link]

  • Digital Commons @ University of New Haven. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap. [Link]

  • LabXchange. (2025, January 2). Electrophilic Aromatic Substitution. [Link]

  • Pearson+. (n.d.). The bromination of anisole occurs without the presence of a Lewis.... [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • ACS Publications. (2024, September 25). Electrochemical Bromination of Arenes in a 200% Cell. [Link]

  • Digital CSIC. (n.d.). Stepwise Mechanism for the Bromination of Arenes by a Hypervalent Iodine Reagent. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage. [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 25). Bromination. [Link]

  • Google Patents. (n.d.).
  • Unknown Source. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. (Link not available)
  • PMC. (n.d.). Electrochemical Bromination of Arenes in a 200% Cell. [Link]

  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Link]

  • ResearchGate. (2025, August 6). Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study. [Link]

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Technical Support Center: Optimizing Grignard Reactions with Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Grignard reactions involving brominated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance their synthetic strategies. Here, we move beyond simple protocols to explain the underlying principles that govern success in these sensitive yet powerful reactions. Our aim is to provide you with the expertise to not only solve common problems but also to proactively optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reaction Initiation—The Critical First Step

The most common hurdle in Grignard synthesis is the failure of the reaction to initiate. This is almost always due to the passivated layer of magnesium oxide (MgO) on the surface of the magnesium metal or the presence of trace moisture.

Q1: My Grignard reaction with a brominated aromatic compound won't start. What are the primary causes and how can I fix this?

A1: Failure to initiate is typically due to two main factors: a passivated magnesium surface and/or the presence of moisture.[1][2]

  • Inactive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which is unreactive. This layer must be physically or chemically bypassed to expose the fresh magnesium surface to the aryl bromide.

    • Mechanical Activation: Vigorous stirring of the dry magnesium turnings under an inert atmosphere before solvent addition can help break up the MgO layer. Another method is to gently crush a few pieces of magnesium with a dry glass rod in situ (with extreme care to avoid breaking the flask).[1]

    • Chemical Activation: This is the most reliable method. The use of a chemical activator that reacts with the MgO layer is highly recommended. Common activators include iodine (I₂) and 1,2-dibromoethane.[2]

  • Moisture Contamination: Grignard reagents are potent bases and will be rapidly quenched by protic sources like water.[2] This is why anhydrous (water-free) conditions are paramount.

    • Glassware Preparation: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[3][4]

    • Solvent Purity: Use only anhydrous grade solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF) or from a sealed bottle.[5]

Q2: How do I perform a chemical activation of magnesium using iodine or 1,2-dibromoethane?

A2: Chemical activation creates a reactive surface on the magnesium, which is crucial for initiating the reaction.

Protocol: Magnesium Activation with Iodine
  • Setup: In a flame-dried, three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel, place the magnesium turnings (1.2-1.5 equivalents).

  • Inert Atmosphere: Purge the system with dry nitrogen or argon.

  • Activation: Add one or two small crystals of iodine.[6]

  • Initiation: Gently warm the flask with a heat gun. The purple vapor of the iodine will be visible. The reaction is ready to start when the purple color disappears, indicating the iodine has reacted with the magnesium surface.[6]

  • Proceed: Once the color has faded, you can proceed with the addition of your aryl bromide solution.

Protocol: Magnesium Activation with 1,2-Dibromoethane
  • Setup: In a flame-dried, inert atmosphere apparatus as described above, add the magnesium turnings (1.1-1.2 equivalents).

  • Solvent Addition: Add a small amount of anhydrous ether (THF or diethyl ether) to just cover the magnesium.

  • Activation: Add a few drops of 1,2-dibromoethane (typically 2-5 mol% relative to the magnesium).[7]

  • Initiation: The evolution of ethylene gas (bubbling) indicates that the magnesium surface is activated. Gentle warming may be necessary to start this process.[7]

  • Proceed: Once bubbling is observed, the reaction is ready for the slow addition of the aryl bromide.

Section 2: Solvent and Temperature Considerations

The choice of solvent and the reaction temperature are critical parameters that influence the rate of reaction, solubility of the Grignard reagent, and the prevalence of side reactions.

Q3: Should I use Tetrahydrofuran (THF) or diethyl ether for my aromatic Grignard reaction?

A3: Both THF and diethyl ether are common solvents for Grignard reactions, but they have distinct properties that make them suitable for different scenarios.

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
Diethyl Ether (Et₂O) 34.6Well-established, reliable, easy to remove post-reaction.[5]Highly flammable, anesthetic properties, prone to peroxide formation.[5]
Tetrahydrofuran (THF) 66Higher boiling point allows for higher reaction temperatures, which can be beneficial for less reactive aryl bromides.[8][9] Good at solvating the Grignard reagent.[8]Forms explosive peroxides, completely miscible with water which can complicate the work-up.[5]
2-Methyltetrahydrofuran (2-MeTHF) ~80Considered a "greener" solvent from renewable resources, lower peroxide formation tendency, and is only partially miscible with water, simplifying work-up. Often gives comparable or better yields than THF.Higher boiling point can make it more difficult to remove.

Expert Insight: For many brominated aromatic compounds, THF is often preferred due to its higher boiling point, which can facilitate the initiation and completion of the reaction.[8][9] However, for substrates prone to side reactions like Wurtz coupling, the lower boiling point of diethyl ether might offer better control. 2-MeTHF is an excellent, safer alternative to THF.

Q4: How critical is temperature control during the formation of the Grignard reagent?

A4: Temperature control is crucial for two main reasons: safety and selectivity.

  • Safety: The formation of a Grignard reagent is highly exothermic.[7] Once initiated, the reaction can accelerate rapidly, leading to vigorous boiling of the solvent. A controlled addition rate of the aryl bromide is necessary to maintain a gentle reflux and prevent a runaway reaction.

  • Selectivity: Elevated temperatures can promote side reactions, most notably Wurtz coupling.[10] Maintaining a steady, moderate temperature minimizes the formation of these byproducts, leading to a higher yield of the desired Grignard reagent.

The workflow below illustrates the decision-making process for managing reaction temperature.

Caption: Temperature control workflow for Grignard reagent formation.

Section 3: Side Reactions and Yield Optimization

Even with successful initiation, side reactions can significantly lower the yield of your desired product. Understanding and mitigating these pathways is key to optimization.

Q5: I'm getting a low yield and observing a significant amount of a biphenyl byproduct. What is happening and how can I prevent it?

A5: This is a classic case of Wurtz coupling , a common side reaction where the newly formed Grignard reagent (Ar-MgBr) reacts with the starting aryl bromide (Ar-Br) to form a homocoupled dimer (Ar-Ar).[10][11]

Mechanism of Wurtz Coupling: Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂

To minimize Wurtz coupling:

  • Slow Addition: Add the aryl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide in the reaction mixture, making it more likely to react with the magnesium surface than with the already-formed Grignard reagent.[11]

  • Temperature Control: As mentioned, higher temperatures can accelerate the Wurtz coupling reaction. Maintain a gentle reflux to control the exotherm.[10]

  • Solvent Choice: For certain reactive halides, THF can promote Wurtz coupling more than diethyl ether or 2-MeTHF.[11] If you are observing significant Wurtz coupling in THF, consider switching to one of these alternative solvents.

  • Sufficient Magnesium Surface Area: Ensure you are using a sufficient excess of magnesium with a good surface area (turnings are generally preferred over powder for better control) to promote the formation of the Grignard reagent over the coupling side reaction.[1][10]

The following diagram illustrates the competition between the desired Grignard formation and the undesired Wurtz coupling.

G A Aryl Bromide (Ar-Br) C Grignard Reagent (Ar-MgBr) A->C + Mg (Desired Reaction) B Magnesium (Mg) D Wurtz Coupling Product (Ar-Ar) C->D + Ar-Br (Side Reaction)

Caption: Competing reaction pathways in Grignard synthesis.

Q6: How can I accurately determine the concentration of my prepared Grignard reagent before using it in a subsequent reaction?

A6: It is highly recommended to determine the concentration of your Grignard reagent, as the yield of its formation is rarely quantitative. Titration is the most common method for this.

Protocol: Titration of Grignard Reagent with Iodine

This method is quick and reliable for determining the concentration of active Grignard reagent.

  • Preparation: In a flame-dried vial under an inert atmosphere, accurately weigh approximately 100 mg of iodine.[12] Dissolve the iodine in 1.0 mL of a 0.5 M solution of anhydrous LiCl in THF.[12][13] The LiCl helps to solubilize the magnesium salts formed during the titration.

  • Titration Setup: Cool the iodine solution to 0°C in an ice bath.

  • Titration: Slowly add the prepared Grignard reagent solution dropwise from a syringe with vigorous stirring.[12]

  • Endpoint: The endpoint is reached when the dark brown color of the iodine just disappears, and the solution becomes colorless or light yellow.[12]

  • Calculation: The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction (2 RMgX + I₂ → R-R + MgX₂ + MgI₂) and the volume of the Grignard solution required to reach the endpoint.

References

  • The Brückner Research Group. (n.d.). CB-LSOP-Flame drying.docx. University of Connecticut. Retrieved from [Link]

  • University of York. (n.d.). Schlenk: Flame drying. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A GENERAL AND EFFICIENT METHOD FOR THE PREPARATION OF N-TERT-BUTANESULFINYLIMINES. Org. Synth. 2011, 88, 279. Retrieved from [Link]

  • Chamberland, D. (n.d.). SOP Flame drying glassware using the N2 manifold. Retrieved from [Link]

  • Reddit. (2022, September 15). Oven-dried glassware. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 7.1: Flame-Drying Glassware. Retrieved from [Link]

  • YouTube. (2024, November 21). Titrating Grignard Reagents #shorts. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-NORBORNANECARBOXYLIC ACID. Org. Synth. 1971, 51, 103. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

  • YouTube. (2023, February 9). Making a Grignard reagent from elemental magnesium. Wellcome Centre for Anti-Infectives Research. Retrieved from [Link]

  • International Journal of Advanced Research in Science and Engineering. (2014, September). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]

  • Reddit. (2021, July 8). Wurtz coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (1970, January). Studies on the Grignard Reaction‐VII (1) on the Mechanism of the Grignard Reagent Formation and the Wurtz Side Reaction in Ether. Retrieved from [Link]

  • Reddit. (2020, May 31). Formation of the 1,2-dibromoethane grignard reagent. r/OrganicChemistry. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (2005). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]

  • ChemRxiv. (2023). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. Retrieved from [Link]

Sources

Improving solubility of (2,5-Dibromo-3-methoxyphenyl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2,5-Dibromo-3-methoxyphenyl)methanol Solubility

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (2,5-Dibromo-3-methoxyphenyl)methanol. This resource is designed to provide you with in-depth, practical solutions to common solubility challenges encountered during your experiments. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (2,5-Dibromo-3-methoxyphenyl)methanol that influence its solubility?

A1: The solubility of (2,5-Dibromo-3-methoxyphenyl)methanol is primarily governed by a combination of its structural features:

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.

  • Bromine Substituents: The two bromine atoms are large and electron-withdrawing, contributing to the molecule's high molecular weight (295.96 g/mol ) and increasing its nonpolar surface area.[1]

  • Hydroxymethyl Group (-CH₂OH): This group is polar and capable of acting as a hydrogen bond donor and acceptor.

  • Methoxy Group (-OCH₃): This group adds some polarity but is less effective at hydrogen bonding than the hydroxymethyl group.

The molecule possesses both polar and nonpolar characteristics, making its solubility highly dependent on the chosen solvent system. It is expected to be a crystalline solid at room temperature.

Q2: Why is this compound poorly soluble in many common solvents?

A2: The presence of two bulky bromine atoms and the rigid aromatic ring can lead to strong crystal lattice energy. For dissolution to occur, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome this lattice energy. Solvents that cannot effectively interact with both the polar (hydroxymethyl, methoxy) and nonpolar (dibrominated ring) parts of the molecule will be poor solvents.

Q3: Is there a theoretical model to predict good solvents for this compound?

A3: Yes, the Hansen Solubility Parameters (HSP) model is an excellent predictive tool.[2][3] HSP is based on the principle that "like dissolves like" by breaking down the total Hildebrand solubility parameter into three components:

  • δD (Dispersion forces): Energy from temporary dipoles.

  • δP (Polar forces): Energy from permanent dipoles.

  • δH (Hydrogen bonding): Energy from hydrogen bonds.

Troubleshooting Guide: Enhancing Solubility

This section addresses specific issues you may encounter and provides actionable troubleshooting steps.

Issue 1: Low solubility in a single solvent system.

Q: I've tried dissolving (2,5-Dibromo-3-methoxyphenyl)methanol in a single solvent (e.g., methanol, acetone, toluene) with poor results. What is my next step?

A: A single solvent may not possess the optimal balance of polarity, hydrogen bonding capability, and dispersion forces to effectively dissolve this molecule. The recommended approach is a systematic solvent screening followed by the development of a co-solvent system.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Co-Solvent Development A Start: Poor Solubility in Single Solvent B Select Diverse Solvents (Polar Aprotic, Polar Protic, Nonpolar) A->B C Perform Small-Scale Solubility Tests B->C D Categorize Solvents: Good, Partial, Poor C->D E Select a 'Good' Solvent (Primary Solvent) D->E F Select a Miscible 'Partial' or 'Poor' Solvent with complementary properties (Co-Solvent) G Prepare Binary Mixtures (e.g., 90:10, 75:25, 50:50 ratios) H Determine Solubility in Co-Solvent Systems I Identify Optimal Ratio

Caption: Decision tree for addressing precipitation issues.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Pharmaceutical Sciences.
  • Hansen Solubility Parameter System.
  • pH Adjustment and Co-Solvent Optimiz
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). DMPK.
  • Hansen solubility parameter. Wikipedia.
  • Effects of Temperature and Pressure on Solubility. (2023). Chemistry LibreTexts.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). PMC.
  • Temperature Effects on Solubility. (2023). Chemistry LibreTexts.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Cosolvent. Wikipedia.
  • Solubility Effects. Practical Solubility Science - Prof Steven Abbott.
  • (2,5-Dibromo-3-methoxyphenyl)methanol. Apollo Scientific.
  • (2-Bromo-3-methoxyphenyl)methanol. Sigma-Aldrich.
  • (2-Bromo-3-methoxyphenyl)methanol. Sigma-Aldrich.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • Properties of Common Organic Solvents. (2022). University of Minnesota.

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Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling of (2,5-Dibromo-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Catalysis & Process Optimization

Executive Summary: The Structural Contradiction

Working with (2,5-Dibromo-3-methoxyphenyl)methanol (CAS: 2385491-94-9)[1] presents a unique "perfect storm" for palladium catalyst deactivation. The molecule contains two distinct C–Br bonds with drastically different steric environments, flanked by two highly coordinating heteroatom groups (hydroxymethyl and methoxy).

When subjected to standard cross-coupling conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), researchers frequently observe rapid catalyst death, characterized by the formation of a black precipitate and complex byproduct mixtures. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure robust, regioselective coupling.

Diagnostic Q&A: Understanding Catalyst Failure

Q: Why does my reaction mixture turn black within the first 30 minutes of heating? A: The black precipitate is "Palladium Black," a definitive visual indicator of irreversible catalyst deactivation[2]. In this specific substrate, the C2-bromine is sterically trapped between the -CH₂OH and -OCH₃ groups. This extreme steric bulk severely retards the rate of oxidative addition. When the active Pd(0) species cannot rapidly insert into the C–Br bond, it remains exposed in solution without substrate stabilization, leading to rapid agglomeration into inactive Pd(0) nanoparticles.

Q: My LC-MS shows a significant byproduct with an [M-2] mass. What is happening? A: You are observing the aldehyde derivative of your substrate. Under the basic conditions required for cross-coupling, the free benzylic alcohol (-CH₂OH) is deprotonated. The resulting alkoxide coordinates strongly to the Pd(II) center, displacing your intended phosphine ligand to form an off-cycle complex. This complex then undergoes rapid β-hydride elimination, yielding the aldehyde and a Pd-hydride species[3]. This side reaction not only consumes your starting material but accelerates catalyst death by stripping the protective ligands.

Q: How can I achieve site-selective coupling at the C5 position without poisoning the catalyst? A: The C5 position is significantly less sterically hindered than C2. To selectively couple at C5, you must prevent the oxygen-containing groups from chelating the catalyst and dragging it into off-cycle resting states[4]. We recommend using a highly bulky, electron-rich biarylphosphine ligand (e.g., XPhos or BrettPhos) combined with a weak base (e.g., K₃PO₄). The immense steric profile of these ligands prevents the formation of off-cycle bis-ligated or chelated Pd complexes, forcing the catalyst to react exclusively at the more accessible C5–Br bond.

Mechanistic Pathway of Deactivation

To effectively troubleshoot, you must visualize the competing thermodynamic sinks in your reaction. The diagram below illustrates how the substrate's functional groups hijack the productive catalytic cycle.

CatalystDeactivation Pd0 Active Pd(0)L Catalyst PdII_Ox Pd(II) Oxidative Addition Complex Pd0->PdII_Ox Oxidative Addition (Slow at C2) PdBlack Palladium Black (Aggregated Pd) Pd0->PdBlack Ligand Stripping Substrate (2,5-Dibromo-3- methoxyphenyl)methanol OffCycle Off-Cycle Pd(II) Chelate Complex Substrate->OffCycle -CH2OH & -OCH3 Coordination Product Cross-Coupled Product PdII_Ox->Product Transmetalation & Reductive Elimination PdII_Ox->OffCycle Ligand Displacement OffCycle->PdBlack Irreversible Deactivation Aldehyde Aldehyde Byproduct (β-Hydride Elim) OffCycle->Aldehyde Base-Induced Deprotonation

Fig 1. Catalyst deactivation pathways via off-cycle chelation and Pd black formation.

Quantitative Data: Ligand & Parameter Screening

The table below summarizes the causality between reaction parameters and catalyst survival when targeting the C5 position.

Ligand System-CH₂OH ProtectionBaseYield (C5-Coupled)Catalyst Status / Primary Failure Mode
PPh₃NoneKOtBu< 5%Complete Failure: Rapid Pd Black formation (< 15 min).
dppfNoneK₂CO₃15%Off-Cycle Siphoning: Heavy [M-2] aldehyde byproduct detected.
XPhosNoneK₃PO₄65%Moderate: Slow deactivation; steric bulk partially prevents chelation.
XPhos TBS Ether K₃PO₄ > 92% Optimal: Catalyst remains active (yellow solution). No aldehyde formed.

Causality Note: By protecting the primary alcohol as a bulky tert-butyldimethylsilyl (TBS) ether, you achieve two critical mechanistic goals:

  • You eliminate the acidic proton, completely shutting down the base-induced alkoxide/β-hydride elimination pathway.

  • You intentionally amplify the steric shielding around the C2-bromine. This thermodynamic penalty forces the palladium catalyst to exclusively undergo oxidative addition at the more accessible C5-bromine, ensuring high regioselectivity while preserving catalyst life.

Strategic Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: Low Yield / Pd Black with 2,5-Dibromo Substrate CheckSite Target Coupling Site? Start->CheckSite C5 Targeting C5 (Less Hindered) CheckSite->C5 C2 Targeting C2 (Highly Hindered) CheckSite->C2 Ligand Use Bulky Biarylphosphine (e.g., XPhos, BrettPhos) C5->Ligand Protect Protect -CH2OH (e.g., TBS ether) C2->Protect Protect->Ligand Base Switch to Weaker Base (e.g., K3PO4) Ligand->Base Success Proceed with Cross-Coupling Base->Success

Fig 2. Step-by-step troubleshooting workflow for optimizing cross-coupling yields.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, follow these self-validating methodologies. Every step includes an analytical checkpoint to verify that the mechanistic theory is holding true in your flask.

Protocol A: Silyl Protection of the Benzylic Alcohol

Purpose: Eliminate the chelation and β-hydride elimination pathways.

  • Setup: Dissolve (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 equiv) in anhydrous DCM (0.2 M) under N₂.

  • Reagents: Add imidazole (2.0 equiv) followed by TBS-Cl (1.2 equiv) at 0 °C. Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc 4:1). The highly polar starting material (R_f ~0.2) must be completely consumed, replaced by a non-polar spot (R_f ~0.8). If starting material remains, the subsequent cross-coupling will fail due to catalyst poisoning. Do not proceed until conversion is >98%.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Optimized Regioselective Suzuki-Miyaura Coupling (Targeting C5)

Purpose: Rapidly generate monoligated Pd(0) and force C5 selectivity.

  • Preparation: In an oven-dried vial, combine the TBS-protected substrate (1.0 equiv), the boronic acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (2-5 mol%). Mechanistic Note: Using a G3 precatalyst ensures the rapid, quantitative generation of the active L·Pd(0) species, bypassing the slow reduction steps that often lead to Pd Black.

  • Solvent & Heating: Add degassed THF/H₂O (10:1, 0.1 M). Seal the vial and heat to 80 °C.

  • Self-Validation Checkpoint (Critical): After 30 minutes at 80 °C, visually inspect the reaction vial.

    • Validation Pass: A persistent pale yellow or orange color validates that the active monoligated Pd(0) species is stable and on-cycle.

    • Validation Fail: If the solution has turned black, oxygen/moisture has entered the system, or the protection step (Protocol A) failed.

  • Analytical Confirmation: Analyze an aliquot via LC-MS. The absence of an [M-2] peak validates that β-hydride elimination has been successfully suppressed. You should observe >90% conversion to the C5-coupled mono-adduct.

References

  • Catalyst deactivation in the synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol Source: Benchchem URL:2

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species Source: ACS Catalysis URL:3

  • 2385491-94-9 | (2,5-Dibromo-3-methoxyphenyl)methanol Source: Aaron Chemicals / Chemical Suppliers URL:1

  • C(sp3)H/N(sp2) Cross-Coupling Reaction for the Synthesis of Tertiary Arylamines via Fluxional SOX·Pd(II) Catalysis Source: Journal of the American Chemical Society URL:4

Sources

Optimizing temperature for the synthesis of (2,5-Dibromo-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2,5-Dibromo-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific synthesis. Our goal is to empower you with the scientific rationale behind each step to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reduction of 2,5-Dibromo-3-methoxybenzaldehyde to (2,5-Dibromo-3-methoxyphenyl)methanol using sodium borohydride (NaBH₄)?

A1: The optimal temperature for this reduction is typically in the range of 0 °C to room temperature (approximately 20-25 °C) .

Causality and Expertise:

The reduction of an aldehyde to a primary alcohol using sodium borohydride is an exothermic reaction.[1] Starting the reaction at a lower temperature, such as 0 °C, helps to control the initial rate of reaction and prevent potential side reactions. As the reaction progresses, it can be allowed to slowly warm to room temperature to ensure complete conversion.

  • At 0 °C: The reaction is initiated by the nucleophilic attack of the hydride ion (H⁻) from NaBH₄ on the electrophilic carbonyl carbon of the aldehyde.[1] Maintaining a low temperature at this stage is crucial to moderate the reaction rate and minimize the formation of byproducts.

  • Warming to Room Temperature: Allowing the reaction to proceed at room temperature ensures that the reaction goes to completion in a reasonable timeframe.[2] For many standard sodium borohydride reductions of aromatic aldehydes, reactions are often complete within a few hours at room temperature.

It is generally not necessary to employ very low temperatures (e.g., -78 °C) for this type of reduction unless highly sensitive functional groups are present, which is not the case for 2,5-Dibromo-3-methoxybenzaldehyde.[1][3]

Q2: I am observing incomplete conversion of the starting aldehyde. What are the likely causes and how can I resolve this?

A2: Incomplete conversion can stem from several factors, primarily related to the quality of the reagents and the reaction setup.

Troubleshooting Incomplete Conversion:

Potential Cause Explanation Recommended Solution
Degraded Sodium Borohydride Sodium borohydride is moisture-sensitive and can decompose over time, leading to reduced activity.Use a fresh, unopened container of NaBH₄ or a recently purchased batch. Ensure proper storage in a desiccator.
Insufficient Molar Equivalents of NaBH₄ While the stoichiometry is 4:1 (aldehyde:NaBH₄), it is common practice to use a slight excess of NaBH₄ to ensure complete reaction.Use 1.2 to 1.5 molar equivalents of NaBH₄ relative to the aldehyde.[2]
Presence of Water in the Reaction Water can react with sodium borohydride, consuming the reagent and reducing its effectiveness.Use anhydrous solvents. While methanol or ethanol are common solvents, ensure they are of high purity and low water content.[4]
Inadequate Reaction Time The reaction may simply need more time to reach completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction time.
Q3: My final product is difficult to purify, and I suspect the presence of impurities. What are the common side products in this reaction?

A3: While the reduction of 2,5-Dibromo-3-methoxybenzaldehyde is generally a clean reaction, several side products can form under suboptimal conditions.

Common Side Products and Their Prevention:

  • Over-reduction: Although less common with NaBH₄ compared to stronger reducing agents like LiAlH₄, over-reduction is a theoretical possibility. In this specific molecule, there are no other reducible functional groups that are susceptible to NaBH₄ under standard conditions.[5]

  • Borate Esters: During the reaction, borate esters are formed as intermediates. These are typically hydrolyzed during the workup step. Incomplete hydrolysis can lead to these species contaminating the final product.

    • Prevention: Ensure a thorough aqueous workup. Quenching the reaction with a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) will effectively hydrolyze the borate esters.[5]

  • Unreacted Starting Material: As discussed in Q2, incomplete conversion will lead to the presence of the starting aldehyde in the final product.

Q4: What is the recommended workup and purification procedure for (2,5-Dibromo-3-methoxyphenyl)methanol?

A4: A standard aqueous workup followed by extraction and purification by column chromatography or recrystallization is generally effective.

Step-by-Step Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl or 1M HCl to quench the excess NaBH₄ and hydrolyze the borate esters. Be cautious as hydrogen gas evolution may occur.[5]

  • Solvent Removal: If a low-boiling point solvent like methanol or ethanol was used, remove the bulk of it under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM). Perform at least three extractions to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution. The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Column Chromatography: This is a highly effective method for purifying the product from any unreacted starting material or non-polar impurities.[6] A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step.[7] Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene) to find the optimal conditions for crystallization.

Experimental Workflow and Diagrams

Synthesis of (2,5-Dibromo-3-methoxyphenyl)methanol

This workflow outlines the key steps for the successful synthesis and purification of the target compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Aldehyde in Methanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH₄ portion-wise Cool->Add_NaBH4 Stir Stir and warm to RT Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for the synthesis and purification.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path to diagnose and resolve issues of low product yield.

Troubleshooting_Yield cluster_solutions Solutions Start Low Yield Observed Check_Reagents Check Reagent Quality (NaBH₄, Solvent) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry (1.2-1.5 eq. NaBH₄) Start->Check_Stoichiometry Check_Time_Temp Review Reaction Time and Temperature Start->Check_Time_Temp Check_Workup Analyze Workup Procedure Start->Check_Workup Use_New_Reagents Use Fresh NaBH₄ and Anhydrous Solvent Check_Reagents->Use_New_Reagents Degraded? Adjust_Equivalents Increase NaBH₄ Equivalents Check_Stoichiometry->Adjust_Equivalents Insufficient? Extend_Reaction Increase Reaction Time or Allow to Warm Longer Check_Time_Temp->Extend_Reaction Too Short/Cold? Optimize_Extraction Perform Multiple Extractions and Ensure Complete Quenching Check_Workup->Optimize_Extraction Inefficient?

Sources

Technical Support Center: Troubleshooting Base-Dependent Reactions of (2,5-Dibromo-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2,5-Dibromo-3-methoxyphenyl)methanol (CAS 2385491-94-9). This polyfunctional building block presents a unique synthetic challenge: it contains two aryl bromides in vastly different steric environments (C2 and C5) and a reactive benzylic alcohol (C1).

In our experience, base selection is the master switch that dictates the success, failure, or chemoselectivity of downstream derivatizations. This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols for researchers working with this specific substrate.

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Q: I am attempting a Suzuki-Miyaura coupling on (2,5-Dibromo-3-methoxyphenyl)methanol, but I am getting an inseparable mixture of C2-coupled and C5-coupled products, along with protodeboronation. How can I selectively couple at the C5 position?

The Causality (Why this happens): The regioselectivity of this reaction is a battle between steric hindrance and directed metalation. The C5-bromide is relatively unhindered, whereas the C2-bromide is severely congested by the adjacent hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups. Naturally, the oxidative addition of Pd(0) favors the unhindered C5 position.

However, the transmetalation step in the Suzuki-Miyaura catalytic cycle is highly dependent on the base [1]. If you use a strong base (e.g., KOtBu or NaOH ), you inadvertently deprotonate the benzylic alcohol. The resulting alkoxide can coordinate to the Pd(II) center, overriding the natural steric bias and directing the catalyst to the highly hindered C2 position. Furthermore, strong bases alter the transmetalation pathway, often accelerating competitive protodeboronation of the boronic acid [2]. To achieve C5 selectivity, you must use a weak base that activates the boronic acid but leaves the benzylic alcohol protonated [3].

G Substrate (2,5-Dibromo-3-methoxyphenyl)methanol WeakBase Weak Base (e.g., K2CO3) Alcohol Remains Intact Substrate->WeakBase Pd(PPh3)4, Ar-B(OH)2 StrongBase Strong Base (e.g., KOtBu) Alkoxide Formation Substrate->StrongBase Pd(PPh3)4, Ar-B(OH)2 C5_Product C5-Coupled Product (Sterically Favored) WeakBase->C5_Product Standard Transmetalation C2_Product C2-Coupled Product & Side Reactions (Alkoxide-Directed) StrongBase->C2_Product Directed Pd-Coordination

Caption: Base-dependent chemoselectivity in Suzuki-Miyaura coupling of 2,5-dibromo-3-methoxybenzyl alcohol.

Protocol: C5-Selective Suzuki-Miyaura Coupling

This protocol utilizes a weak base to maintain steric control.

  • Setup: In a Schlenk flask, combine (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 equiv), the arylboronic acid (1.05 equiv), and Pd(PPh3​)4​ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1, 0.1 M). Add an aqueous solution of K2​CO3​ (2.0 equiv, 2.0 M). Note: Do not exceed 2.0 equivalents of base to prevent localized high-pH zones.

  • Reaction: Heat the biphasic mixture to 80 °C under argon for 12 hours.

  • Validation: TLC should show a single major new spot. If a second, closely eluting spot appears, it indicates C2-coupling (signaling that your base concentration was too high or the boronic acid was heavily degraded).

Module B: O-Alkylation (Williamson Ether Synthesis)

Q: When attempting to O-alkylate the benzylic alcohol using K2​CO3​ and an alkyl iodide in Acetonitrile, my conversion is extremely low (<20%). Should I heat the reaction to reflux?

The Causality (Why this happens): Do not heat the reaction. The root cause is thermodynamic, not kinetic. The benzylic alcohol has a pKa of ~15. Potassium carbonate (conjugate acid pKa ~10.3) is simply not strong enough to quantitatively deprotonate the alcohol. In a sterically congested environment (flanked by the C2-Br and C3-OMe groups), the neutral alcohol is an incredibly poor nucleophile. Heating the mixture will only trigger unwanted side reactions, such as alkyl halide degradation. You must switch to a strong, irreversible, non-nucleophilic base like Sodium Hydride ( NaH ) to force the formation of the highly nucleophilic alkoxide.

G Start Substrate in Anhydrous DMF BaseAddition Add NaH (0 °C) Irreversible Deprotonation Start->BaseAddition Alkoxide Benzylic Alkoxide Intermediate BaseAddition->Alkoxide H2 gas evolution (Visible Validation) Electrophile Add Alkyl Halide (R-X) S_N2 Alkylation Alkoxide->Electrophile Product O-Alkylated Ether Product Electrophile->Product Room Temp, 2-4h

Caption: Step-by-step workflow for the selective O-alkylation via Williamson ether synthesis.

Protocol: Quantitative O-Alkylation
  • Deprotonation: Dissolve the substrate (1.0 equiv) in strictly anhydrous DMF (0.2 M) under argon. Cool to 0 °C.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions. Self-Validation: You must observe hydrogen gas evolution. Stir for 30 minutes at 0 °C until bubbling ceases, confirming complete alkoxide formation.

  • Alkylation: Dropwise add the alkyl iodide (1.5 equiv). Remove the ice bath and let it warm to room temperature for 2-4 hours.

  • Quench: Carefully quench with saturated aqueous NH4​Cl at 0 °C before extraction.

Module C: Oxidation to Aldehyde

Q: I used a Swern oxidation to convert the alcohol to 2,5-dibromo-3-methoxybenzaldehyde, but I observed significant decomposition and a foul odor. What went wrong?

The Causality (Why this happens): The Swern oxidation relies heavily on Triethylamine ( Et3​N ) as a base to resolve the delicate alkoxysulfonium intermediate into the final aldehyde. If Et3​N is added too rapidly, the localized exothermic spike raises the internal temperature above -60 °C. At elevated temperatures, the intermediate undergoes a Pummerer-type rearrangement, yielding volatile, foul-smelling thioacetal byproducts instead of the aldehyde.

Alternative Recommendation: If temperature control is an issue in your lab, bypass base-dependent oxidations entirely by using Dess-Martin Periodinane (DMP), which operates smoothly at room temperature without the need for basic additives.

Quantitative Data Summary: Base Selection Matrix

Use the following table to quickly cross-reference your intended reaction with the appropriate base and expected outcome.

Base ChoicepKa (Conj. Acid)Target ReactionTarget SiteMechanistic Outcome / Troubleshooting Note
K2​CO3​ (aq) 10.3Suzuki-MiyauraC5-BrOptimal. Maintains chemoselectivity; alcohol remains intact.
KOtBu 17.0Suzuki-MiyauraC2-Br / C5-BrFailure. Deprotonates alcohol; alkoxide directs Pd to C2 or poisons catalyst.
K2​CO3​ (solid) 10.3O-AlkylationC1-OHFailure. Incomplete reaction (<20% yield) due to insufficient deprotonation.
NaH ~35.0O-AlkylationC1-OHOptimal. Quantitative conversion via irreversible alkoxide formation.
Et3​N 10.7Swern OxidationC1-OHConditional. Successful only if internal temp is strictly maintained < -60 °C.

References

  • Chemistry LibreTexts - Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies. URL:[Link]

  • National Institutes of Health (PMC) - Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. URL:[Link]

  • RSC Publishing - Chemoselective Suzuki-Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine. URL:[Link]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with Dibromo Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Suzuki-Miyaura cross-coupling. This guide is specifically engineered for researchers and drug development professionals facing the dual challenge of boronic acid homocoupling and loss of chemoselectivity (di-coupling/oligomerization) when working with dibromoarene substrates.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of these side reactions, provide quantitative optimization matrices, and establish self-validating protocols to ensure reproducible, chemoselective mono-arylation.

Mechanistic Causality: The Dual Homocoupling Problem

When reacting a dibromo substrate with an aryl boronic acid, you are fighting two competing side reactions that destroy yield and complicate purification:

  • Boronic Acid Homocoupling ( Ar1−Ar1 ): This consumes your nucleophile. It is primarily driven by the presence of molecular oxygen ( O2​ )[1] or the use of Palladium(II) precatalysts that require reduction by the boronic acid to form the active Pd(0) species [2].

  • Symmetric Di-coupling / Oligomerization ( Ar2−Ar1−Ar2 ): Once the first C-Br bond undergoes oxidative addition and coupling, the resulting mono-coupled product still contains an active C-Br bond. If the oxidative addition of the second C-Br bond outcompetes the first, you lose chemoselectivity [3].

To achieve high yields of the mono-coupled product , you must suppress boronic acid homocoupling (so you don't have to use a large excess of boronic acid) and kinetically favor the first oxidative addition over the second.

Visualization: The Boronic Acid Homocoupling Pathway

G Pd0 Pd(0)L_n Active Catalyst O2 O_2 (Poor Degassing) Pd0->O2 Oxidation PdII_Peroxo Pd(II)-Peroxo Complex O2->PdII_Peroxo Transmetalation1 Transmetalation 1 + Ar-B(OH)2 PdII_Peroxo->Transmetalation1 PdII_Ar Pd(II)(Ar)(OH)L_2 Transmetalation1->PdII_Ar Transmetalation2 Transmetalation 2 + Ar-B(OH)2 PdII_Ar->Transmetalation2 PdII_Ar2 Pd(II)(Ar)_2L_2 Transmetalation2->PdII_Ar2 ReductiveElimination Reductive Elimination PdII_Ar2->ReductiveElimination ReductiveElimination->Pd0 Catalyst Recovery Homocoupled Ar-Ar Homocoupled Byproduct ReductiveElimination->Homocoupled

Caption: Mechanism of O2-driven boronic acid homocoupling. O2 oxidizes Pd(0) to Pd(II), forcing double transmetalation.

Quantitative Optimization Matrix

The following table synthesizes empirical data demonstrating how specific reaction parameters influence the product distribution when coupling 1,4-dibromobenzene (1.0 eq) with phenylboronic acid (1.05 eq). Use this matrix to guide your initial condition screening.

Catalyst SystemAtmosphereBase / SolventMono-Coupled (%)Di-Coupled (%)Boronic Homocoupling (%)Causality / Scientific Rationale
Pd(OAc)₂ / PPh₃ AirK₂CO₃ / THF-H₂O25%15%60% Pd(II) requires reduction by boronic acid; O₂ drives massive homocoupling [1].
Pd(OAc)₂ / PPh₃ ArgonK₂CO₃ / THF-H₂O45%35%20%Anaerobic conditions reduce O₂ homocoupling, but lack of steric bulk leads to statistical di-coupling.
Pd(PPh₃)₄ ArgonNa₂CO₃ / PhMe-H₂O55%35%10%Pd(0) source eliminates reduction-based homocoupling, but PPh₃ cannot differentiate the two C-Br bonds well.
Pd₂(dba)₃ / SPhos ArgonK₃PO₄ / Dioxane-H₂O82% 12%<5%Bulky, electron-rich SPhos accelerates reductive elimination and sterically hinders the second oxidative addition[4].
Pd₂(dba)₃ / XPhos Argon (Slow Add)K₃PO₄ / Dioxane-H₂O88% 8%<2%Syringe pump addition of boronic acid keeps concentration low, preventing both homocoupling and di-coupling.

Frequently Asked Questions (Troubleshooting)

Q1: I am seeing massive amounts of my boronic acid homocoupling, leaving unreacted dibromo substrate. How do I stop this? A1: This is a classic symptom of either oxygen contamination or the use of a Pd(II) precatalyst without a reducing agent.

  • Actionable Fix: Switch to a Pd(0) source like Pd2​(dba)3​ . If you must use a Pd(II) source (like PdCl2​(dppf) ), add 1-2 equivalents of a mild reducing agent like potassium formate to reduce the Pd(II) to Pd(0) before it can consume your boronic acid [5]. Rigorously degas your solvents using the Freeze-Pump-Thaw method (see Protocol 1).

Q2: I have eliminated boronic acid homocoupling, but now I get a 1:2:1 statistical mixture of unreacted : mono-coupled : di-coupled product. How do I achieve chemoselectivity for the mono-coupled product? A2: You must break the statistical symmetry. When the first aryl group couples, it changes the electronic and steric environment of the remaining C-Br bond.

  • Actionable Fix: Use highly sterically hindered, electron-rich Buchwald ligands like SPhos or XPhos [4]. The extreme bulk of the active Pd(0)L1​ complex makes the oxidative addition into the second, now sterically congested C-Br bond significantly slower than the first. Additionally, strictly limit your boronic acid to 0.95 - 1.05 equivalents and add it dropwise over 2 hours via a syringe pump.

Q3: Does the choice of base matter for minimizing these side reactions? A3: Absolutely. Strong bases (like NaOH or KOtBu ) rapidly activate the boronic acid into the highly nucleophilic boronate complex. If this activation happens faster than the oxidative addition step, the excess active boronate will undergo homocoupling.

  • Actionable Fix: Use a milder base like K3​PO4​ or K2​CO3​ , and consider using anhydrous conditions with a fluoride source (e.g., CsF ) if protodeboronation or homocoupling persists in aqueous mixtures.

Troubleshooting Decision Tree

Workflow Start Start: Dibromoarene Suzuki Degas Is the system rigorously degassed? (Freeze-Pump-Thaw) Start->Degas FixDegas Perform 3x Freeze-Pump-Thaw Use Argon Degas->FixDegas No PdSource Using a Pd(0) Precatalyst? (e.g., Pd2(dba)3) Degas->PdSource Yes FixDegas->PdSource FixPd Switch from Pd(II) to Pd(0) or add K-Formate PdSource->FixPd No Ligand Using Bulky/Electron-Rich Ligand? (e.g., SPhos, XPhos) PdSource->Ligand Yes FixPd->Ligand FixLigand Switch to SPhos/XPhos to favor mono-coupling Ligand->FixLigand No Stoichiometry Boronic Acid Stoichiometry < 1.05 eq? Slow Addition? Ligand->Stoichiometry Yes FixLigand->Stoichiometry FixStoich Reduce equivalents & use syringe pump Stoichiometry->FixStoich No Success Optimal Mono-Coupling Minimal Homocoupling Stoichiometry->Success Yes FixStoich->Success

Caption: Logical workflow for troubleshooting homocoupling and chemoselectivity in dibromo Suzuki reactions.

Self-Validating Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Causality: Sparging with nitrogen only removes ~90% of dissolved oxygen. For sensitive Pd(0) chemistry, Freeze-Pump-Thaw removes >99.9% of O2​ , entirely shutting down the peroxo-mediated homocoupling pathway.

  • Preparation: Place the desired solvent mixture (e.g., 4:1 1,4-Dioxane/Water) into a Schlenk flask equipped with a robust Teflon stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to a high-vacuum line (target <0.1 mmHg) for 3-5 minutes to evacuate the headspace.

  • Thaw: Close the stopcock to the vacuum and remove the flask from the liquid nitrogen. Allow it to thaw completely in a room-temperature water bath. Self-Validation Check: You will observe bubbles of trapped gas violently escaping the solvent as it melts.

  • Repeat: Repeat steps 2-4 for a total of three cycles .

  • Backfill: After the final thaw, backfill the flask with ultra-pure Argon.

Protocol 2: Chemoselective Mono-Coupling of Dibromoarenes

Causality: This protocol utilizes steric differentiation (SPhos) and kinetic control (slow addition) to stop the reaction at the mono-coupled stage.

Reagents:

  • Dibromoarene: 1.00 mmol

  • Arylboronic Acid: 1.00 mmol (Strict 1:1 stoichiometry)

  • Pd2​(dba)3​ : 0.02 mmol (4 mol% Pd)

  • SPhos: 0.048 mmol (4.8 mol% - slight excess to Pd)

  • K3​PO4​ (anhydrous): 2.00 mmol

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an Argon-filled glovebox or using standard Schlenk techniques, add Pd2​(dba)3​ and SPhos to a dry reaction vial. Add 2 mL of degassed 1,4-Dioxane (from Protocol 1). Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution must transition from a dark purple/red ( Pd2​(dba)3​ ) to a clear, pale yellow or greenish-yellow solution. This visual cue confirms the successful formation of the active Pd(0)(SPhos)n​ complex. If it turns black, oxygen has infiltrated, and Pd-black has precipitated.

  • Substrate Addition: Add the dibromoarene and anhydrous K3​PO4​ to the active catalyst solution. Heat the mixture to 80 °C.

  • Kinetic Control (Slow Addition): Dissolve the arylboronic acid in 2 mL of degassed Dioxane. Using a syringe pump, add this solution dropwise to the heated reaction mixture over a period of 2 hours.

    • Causality: By keeping the instantaneous concentration of the boronic acid extremely low, you prevent it from finding another boronic acid molecule to homocouple with, forcing it to react with the Pd-aryl intermediate.

  • Monitoring: 30 minutes after the addition is complete, sample the reaction for LC-MS.

    • Self-Validation Check: The LC-MS trace should show >85% mono-coupled product, <10% di-coupled product, and trace/zero boronic acid homocoupling.

  • Quench and Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water. Pass the organic layer through a short pad of Celite to remove palladium residues before chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide - Homocoupling. Retrieved from:[Link]

  • Hori, K. M. et al. Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Journal of the American Chemical Society (2020). Retrieved from: [Link]

  • Buchwald, S. L. et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society (2005). Retrieved from:[Link]

  • Kolis, S. P. et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications (2007). Retrieved from:[Link]

Validation & Comparative

Comparing the reactivity of the two bromine atoms in (2,5-Dibromo-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Regioselective Functionalization of (2,5-Dibromo-3-methoxyphenyl)methanol: A Comparative Guide

As drug development and materials science increasingly rely on highly functionalized aromatic scaffolds, differentiating chemically similar reactive sites is a critical challenge. The compound (2,5-Dibromo-3-methoxyphenyl)methanol (CAS: 2385491-94-9) presents a fascinating synthetic dichotomy[1]. It contains two bromine atoms—at the C2 and C5 positions—that exhibit drastically different reactivities depending on the reaction mechanism.

This guide objectively compares the reactivity of the C2-Br and C5-Br bonds, providing the mechanistic causality and self-validating experimental protocols required to achieve absolute regiocontrol.

Mechanistic Divergence: Sterics, Electronics, and Chelation

The ability to selectively functionalize this scaffold hinges on exploiting the distinct local environments of the two bromine atoms.

The C5-Bromine (Target for Cross-Coupling): In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of bulky Pd(0) complexes is highly sensitive to steric hindrance and electron density[2]. The C5-Br bond is flanked only by two small protons (C4 and C6), making it sterically accessible. Electronically, the C5 position is meta to the electron-donating methoxy (-OCH3) group, meaning it does not receive resonance (+M) electron density. This renders the C5-Br bond relatively electron-deficient and highly susceptible to oxidative addition by transition metals[3].

The C2-Bromine (Target for Lithiation): Conversely, the C2-Br bond is di-ortho substituted, flanked by the hydroxymethyl (-CH2OH) and methoxy (-OCH3) groups. While this steric wall blocks Pd(0) insertion, it creates an ideal environment for directed lithium-halogen exchange. When treated with n-butyllithium (n-BuLi), the -CH2OH group is first deprotonated to form a lithium alkoxide. The oxygen atoms of both the alkoxide and the methoxy group then act as powerful Lewis basic directing groups. They bidentately chelate the lithium cation of a second n-BuLi molecule—a phenomenon known as the Complex Induced Proximity Effect (CIPE)[4]. This pre-coordination places the butyl anion directly adjacent to the C2-Br bond, drastically lowering the activation energy and driving ultra-fast, exclusive exchange at C2.

Pathway Mol (2,5-Dibromo-3-methoxyphenyl)methanol Starting Material Pd Pd(0) Catalysis (Steric & Electronic Control) Mol->Pd Cross-Coupling Li n-BuLi (2.1 eq) (CIPE / Chelation Control) Mol->Li Lithiation C5 C5-Br Oxidative Addition (Electron-deficient, unhindered) Pd->C5 C2 C2-Br Halogen Exchange (O-directed Chelation) Li->C2

Mechanistic divergence based on reagent selection.

Quantitative Data Comparison

The following table summarizes the divergent performance metrics and physicochemical parameters governing the two reactive sites.

Reactivity ParameterC2-BromineC5-Bromine
Steric Environment Di-ortho substituted (Highly hindered)Unhindered (Flanked by protons)
Electronic Nature Electron-rich (+M from ortho -OCH3)Electron-deficient (meta to -OCH3)
Directing Group Influence Strong CIPE (Chelation by two O atoms)None
Preferred Pathway Lithium-Halogen ExchangePd-Catalyzed Cross-Coupling
Relative Rate (Pd(0)) Inert under standard conditionsFast (Primary site of oxidative addition)
Relative Rate (n-BuLi) Ultra-fast (Kinetic control via chelation)Slow (Outcompeted by C2)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process checkpoints.

Workflow Start Starting Material Step1A 1. Pd(PPh3)4, Ar-B(OH)2 2. K2CO3, 90°C Start->Step1A Step1B 1. n-BuLi (2.1 eq), -78°C 2. Electrophile (DMF) Start->Step1B ResultA C5-Arylated Product (Validated via LC-MS) Step1A->ResultA ResultB C2-Functionalized Product (Validated via 2D-NMR) Step1B->ResultB

Self-validating workflows for regioselective functionalization.

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Selectively arylate the C5 position while leaving the C2-Br intact[5].

  • Preparation: In an oven-dried Schlenk flask, combine (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 eq), arylboronic acid (1.05 eq), and Pd(PPh3)4 (5 mol%).

  • Degassing: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (4:1 ratio). Causality Note: Rigorous degassing prevents the oxidation of the electron-rich Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours[3].

  • System Validation Checkpoint 1 (Visual/TLC): The solution should remain a homogenous yellow/orange. The appearance of a black precipitate indicates catalyst decomposition. TLC (20% EtOAc/Hexanes) should show the clean consumption of the starting material and the appearance of a single, highly UV-active product spot.

  • System Validation Checkpoint 2 (LC-MS): Post-workup, LC-MS must confirm a mass shift corresponding to the addition of one aryl group. The isotopic pattern of the molecular ion must retain the characteristic 1:1 doublet of a single bromine atom, confirming the C2-Br remains unreacted.

Protocol B: C2-Selective Lithium-Halogen Exchange

Objective: Selectively functionalize the C2 position via directed lithiation[4].

  • Preparation: Dissolve (2,5-Dibromo-3-methoxyphenyl)methanol (1.0 eq) in anhydrous THF under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (2.1 eq). Causality Note: The first equivalent is consumed by the acidic -CH2OH proton to form the directing alkoxide. The second equivalent performs the exchange.

  • System Validation Checkpoint 1 (Physical): The addition of the first equivalent will generate butane gas (visible micro-bubbling). The internal temperature must be strictly maintained below -70 °C to prevent thermodynamic "halogen dance" isomerization.

  • Electrophile Quench: After 30 minutes at -78 °C, add anhydrous DMF (1.5 eq) to form the C2-aldehyde, then slowly warm to room temperature and quench with saturated aqueous NH4Cl.

  • System Validation Checkpoint 2 (NMR): Following purification, 1H-NMR validation is critical. The spectrum will show a new aldehyde proton (~10.5 ppm). A 2D NOESY experiment must be conducted: a strong cross-peak between the new aldehyde proton and the C3-methoxy protons confirms absolute C2 regioselectivity.

References

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction Source: Molecules (PMC) URL: [Link]

  • Title: Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes Source: ResearchGate (Tetrahedron) URL: [Link]

Sources

Spectroscopic comparison of (2,5-Dibromo-3-methoxyphenyl)methanol and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison and Synthesis Guide: (2,5-Dibromo-3-methoxyphenyl)methanol vs. Precursors

As a Senior Application Scientist, establishing a robust, self-validating analytical framework is critical when tracking functional group transformations. The conversion of 2,5-dibromo-3-methoxybenzaldehyde (CAS 856767-02-7)[1] to its corresponding benzylic alcohol, (2,5-dibromo-3-methoxyphenyl)methanol (CAS 2385491-94-9)[2], is a foundational chemoselective reduction. This transformation is highly relevant in drug development and materials science, where the resulting benzylic alcohol serves as a stable building block for subsequent cross-coupling or etherification reactions.

This guide provides an objective spectroscopic comparison between the precursor and the target product, underpinned by a field-proven experimental protocol designed to prevent off-target debromination.

Mechanistic Pathway & Reaction Causality

To synthesize (2,5-dibromo-3-methoxyphenyl)methanol, the precursor aldehyde is reduced using Sodium Borohydride ( NaBH4​ ) in methanol.

The Causality of Reagent Selection: Choosing NaBH4​ over stronger hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) or catalytic hydrogenation ( H2​ with Pd/C ) is a deliberate, chemoselective choice. The aryl bromides at the C2 and C5 positions are highly susceptible to reductive dehalogenation under harsh conditions. NaBH4​ is mild enough to exclusively attack the highly electrophilic carbonyl carbon. Methanol acts as both the solvent and a protic donor, stabilizing the transition state and rapidly protonating the resulting alkoxide intermediate to yield the final alcohol.

G Aldehyde 2,5-Dibromo-3-methoxybenzaldehyde (Precursor) Reagents NaBH4, MeOH 0 °C to RT Aldehyde->Reagents Workup Aqueous Quench (NH4Cl) & EtOAc Extraction Reagents->Workup Alcohol (2,5-Dibromo-3-methoxyphenyl)methanol (Target Product) Validation Spectroscopic Validation Alcohol->Validation Workup->Alcohol IR FT-IR Spectroscopy Loss of C=O (~1695 cm⁻¹) Gain of O-H (~3300 cm⁻¹) Validation->IR NMR NMR Spectroscopy Loss of CHO (~10.3 ppm) Gain of CH2OH (~4.7 ppm) Validation->NMR

Workflow diagram of the chemoselective reduction and subsequent spectroscopic validation.

Spectroscopic Benchmarks

The transition from an sp2 hybridized carbonyl carbon to an sp3 hybridized benzylic carbon fundamentally alters the electronic environment of the molecule. The tables below summarize the quantitative data used to validate this transformation.

Table 1: FT-IR Spectroscopic Markers

Infrared spectroscopy provides the most immediate confirmation of functional group conversion.

Functional GroupPrecursor (Aldehyde)Product (Alcohol)Causality / Observation
O–H Stretch Absent~3300–3450 cm⁻¹Broad peak indicates the formation of the hydrogen-bonded benzylic alcohol.
C=O Stretch ~1695 cm⁻¹ (Strong)AbsentComplete reduction of the conjugated aldehyde.
C–H (Aldehyde) ~2850, 2750 cm⁻¹AbsentLoss of the Fermi resonance characteristic of the aldehyde proton.
C–O Stretch ~1250 cm⁻¹~1250, ~1050 cm⁻¹Appearance of the primary alcohol C–O stretch at ~1050 cm⁻¹.
Table 2: ¹H NMR Chemical Shifts ( CDCl3​ , 400 MHz)

Proton NMR is utilized to verify both the reduction of the carbonyl and the structural integrity of the dibrominated aromatic ring.

Proton EnvironmentPrecursor (Aldehyde)Product (Alcohol)Multiplicity & IntegrationShift Rationale
Aldehyde (–CHO) ~10.3 ppmAbsentSinglet, 1HHighly deshielded by the carbonyl anisotropy.
Benzylic (–CH₂OH) Absent~4.7 ppmDoublet, 2HShielded relative to aldehyde; coupled to the –OH proton.
Hydroxyl (–OH) Absent~2.0 ppmTriplet, 1HExchangeable proton; couples with the benzylic CH₂.
Aromatic (H-4, H-6) ~7.6 ppm, ~7.2 ppm~7.2 ppm, ~6.9 ppmDoublets ( J≈2.0 Hz), 1H eachMeta-coupling ( J≈2.0 Hz) proves the ring is intact. Upfield shift in the product is due to the loss of the strongly electron-withdrawing ( −M , −I ) carbonyl group.
Methoxy (–OCH₃) ~3.9 ppm~3.9 ppmSinglet, 3HRemains unaffected by the remote reduction.
Table 3: ¹³C NMR Chemical Shifts ( CDCl3​ , 100 MHz)

Carbon NMR confirms the hybridization change at the primary reaction site.

Carbon EnvironmentPrecursor (Aldehyde)Product (Alcohol)Shift Rationale
Carbonyl (C=O) ~191 ppmAbsent sp2 hybridized, highly deshielded carbon.
Benzylic (CH₂OH) Absent~64 ppm sp3 hybridized carbon attached directly to oxygen.
Aromatic (C-1) ~135 ppm~142 ppmIpso carbon shifts downfield upon conversion from an electron-withdrawing CHO to a weakly electron-donating CH₂OH.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a closed-loop system where each step includes a validation checkpoint.

Objective: High-yield conversion of 2,5-dibromo-3-methoxybenzaldehyde to (2,5-dibromo-3-methoxyphenyl)methanol without aryl debromination.

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask and flush with inert Argon.

  • Dissolve 2,5-dibromo-3-methoxybenzaldehyde (1.0 eq)[3] in anhydrous methanol to create a 0.2 M solution.

  • Cool the solution to 0 °C using an ice bath. Expert Insight: The 0 °C starting temperature is critical to control the exothermic nature of the hydride transfer, preventing localized heating that could trigger unwanted dehalogenation.

Step 2: Chemoselective Hydride Addition

  • Add NaBH4​ (1.2 eq) portion-wise over 10 minutes to manage hydrogen gas evolution.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1.5 to 2 hours.

Step 3: In-Process Monitoring (Self-Validation Checkpoint)

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system.

  • Validation: The precursor aldehyde will migrate higher on the silica plate due to lower polarity. The product alcohol will exhibit a significantly lower Rf​ value due to strong hydrogen bonding interactions with the silica stationary phase. Proceed to workup only when the upper aldehyde spot is completely consumed.

Step 4: Quenching and Ergonomic Workup

  • Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH4​Cl dropwise. Expert Insight: NH4​Cl safely neutralizes unreacted NaBH4​ without creating a highly acidic environment that could induce ether cleavage or benzylic substitution.

  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Ethyl acetate is chosen over dichloromethane because it remains the top layer during extraction, streamlining the separatory funnel workflow.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ (strictly neutral to avoid acid-catalyzed side reactions), and concentrate under reduced pressure.

Step 5: Final Spectroscopic Validation

  • Dissolve an aliquot of the crude residue in CDCl3​ .

  • Acquire a ¹H NMR spectrum. The absence of the ~10.3 ppm singlet and the presence of the ~4.7 ppm doublet will confirm complete conversion, while the preservation of the meta-coupled doublets (~7.2 ppm, ~6.9 ppm, J≈2.0 Hz) guarantees that the dibromo-aromatic core remains intact.

References

Sources

Safety Operating Guide

(2,5-Dibromo-3-methoxyphenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we must approach chemical disposal not as an afterthought, but as an integral component of experimental design. The compound (2,5-Dibromo-3-methoxyphenyl)methanol presents specific end-of-life logistical challenges due to its brominated aromatic ring.

As a Senior Application Scientist, I have structured this guide to provide you with the mechanistic reasoning behind our safety protocols, ensuring that your laboratory operations remain compliant, safe, and environmentally responsible.

Chemical Profile & Hazard Causality

To safely manage a chemical, we must first understand its structural behavior. (2,5-Dibromo-3-methoxyphenyl)methanol is a halogenated organic compound. The presence of two bromine atoms on the aromatic ring significantly alters its physicochemical properties, rendering it highly recalcitrant to natural environmental degradation.

The Causality of the Hazard: If brominated aromatics are improperly disposed of (e.g., poured down the drain or incinerated at low temperatures), they pose severe environmental and health risks. Under insufficient combustion conditions, brominated aromatics act as precursors to highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[1]. Furthermore, the degradation of this compound releases hydrobromic acid (HBr) gas, which is highly corrosive[2]. Therefore, the only acceptable disposal route is high-temperature incineration (>1000°C) equipped with specialized flue gas scrubbers[2].

Quantitative Data & Classification
Property / ParameterSpecification
Chemical Name (2,5-Dibromo-3-methoxyphenyl)methanol
CAS Number 2385491-94-9[3]
Molecular Weight 295.96 g/mol [4]
Chemical Formula C8H8Br2O2[3]
Waste Classification Halogenated Organic Waste[5]
EPA RCRA Code Generic Halogenated (Consult local EHS for specific F- or D-codes)[6]
Primary Disposal Route High-Temperature Incineration with Flue Gas Scrubbing[2]

Immediate Safety & Operational Handling

Every protocol in your lab must be a self-validating system. Before handling or disposing of this compound, implement the following operational checks:

  • Engineering Controls: All handling must occur within a certified chemical fume hood to prevent inhalation of potentially irritating vapors or dust[6].

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a standard lab coat, and nitrile gloves[6]. Scientific Insight: Because halogenated solvents can permeate standard nitrile over time, double-gloving is recommended during bulk waste transfer.

  • Self-Validation Checkpoint: Before beginning your workflow, verify that the fume hood flow rate is optimal (>100 fpm) and that a dedicated, chemically compatible Halogenated Waste container is immediately accessible.

Step-by-Step Disposal Plan

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6]. The following step-by-step methodology ensures strict "cradle-to-grave" compliance[7].

Phase 1: Segregation at the Source
  • Isolate Halogenated Waste: (2,5-Dibromo-3-methoxyphenyl)methanol must be deposited strictly into a container designated for Halogenated Organic Waste [5].

  • Avoid Cross-Contamination: Never mix this compound with non-halogenated organic solvents (e.g., ethanol, acetone) or aqueous waste[7].

    • Causality: Mixing halogenated and non-halogenated waste exponentially increases institutional disposal costs, as the entire mixture must undergo expensive halogen-specific treatment[5]. Mixing with incompatible chemicals (like strong oxidizers) can also trigger dangerous exothermic reactions.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Select Compatible Containers: Use a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or PTFE-lined glass). Avoid metal containers, which can corrode if trace HBr is liberated.

  • Maintain Closure: The container must remain strictly closed at all times, except during the exact moment waste is being actively added[8].

  • Secondary Containment: Place the primary waste container within a secondary containment tray (e.g., a polyethylene bin) to capture any catastrophic leaks or spills[9].

Phase 3: Labeling and Documentation
  • Immediate Labeling: Affix a compliant "Hazardous Waste" tag to the container before the first drop of waste is added[9].

  • Accurate Nomenclature: Write the full chemical name: "(2,5-Dibromo-3-methoxyphenyl)methanol". Do not use abbreviations, acronyms, or chemical formulas[9].

  • Hazard Indication: Check the primary hazard boxes for "Toxic" and "Halogenated Organic".

  • Dating: Date the container only when it reaches maximum safe capacity (typically 90% full to allow for vapor expansion), which triggers the RCRA accumulation time limit[9].

Phase 4: Final Disposal via EHS
  • Transfer: Once the container is full and dated, immediately contact your institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup[8].

  • Final Destruction: The licensed facility will transport the waste to a RCRA-permitted incinerator[10]. Here, it undergoes high-temperature rotary kiln incineration, while alkaline scrubbers neutralize the resulting hydrobromic acid emissions, ensuring zero environmental release[2].

Waste Management Workflow Visualization

The following diagram illustrates the logical lifecycle of halogenated aromatic waste, from generation to final environmental protection.

G Gen Waste Generation: (2,5-Dibromo-3-methoxyphenyl)methanol Seg Segregation: Isolate as Halogenated Organic Waste Gen->Seg SAA Satellite Accumulation Area (SAA): Secondary Containment & Sealed Storage Seg->SAA Doc Labeling & Documentation: RCRA Compliant 'Hazardous Waste' Tag SAA->Doc EHS EHS Transfer: Pickup by Licensed Waste Contractor Doc->EHS Inc Final Disposal: High-Temperature Incineration (>1000°C) EHS->Inc Scrub Environmental Protection: Flue Gas Scrubbing (HBr Neutralization) Inc->Scrub

Lifecycle and disposal workflow for halogenated aromatic waste, ensuring RCRA compliance.

References

  • [10] Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Source: epa.gov. URL: [Link]

  • [5] Title: Hazardous Waste Guide | UTIA Safety Office. Source: tennessee.edu. URL: [Link]

  • [7] Title: Chemical Safety | Science Resource Support Services. Source: bates.edu. URL: [Link]

  • [8] Title: Lab Chemical Waste Management Guidelines. Source: studylib.net. URL: [Link]

  • [9] Title: Laboratory Chemical Waste Management. Source: scribd.com. URL: [Link]

  • [1] Title: Relevant excerpts (search: decaBDE) from “Survey of brominated flame retardants”. Source: pops.int. URL: [Link]

Sources

Personal protective equipment for handling (2,5-Dibromo-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the scale-up and handling of halogenated pharmaceutical intermediates, I have found that brominated aromatic compounds demand a rigorous, uncompromising approach to laboratory safety.

Handling (2,5-Dibromo-3-methoxyphenyl)methanol (CAS: 2385491-94-9) presents unique logistical and safety challenges[1]. While it is a critical building block in drug development and organic synthesis, its physicochemical properties require precise operational controls. This guide provides a self-validating, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. (2,5-Dibromo-3-methoxyphenyl)methanol is a halogenated benzyl alcohol.

  • Lipophilicity & Penetration: The two bromine atoms on the aromatic ring significantly increase the molecule's lipophilicity (estimated LogP ~3.0). This allows the compound to rapidly partition into and cross the lipid bilayers of the skin (stratum corneum) if contact occurs.

  • Irritation Mechanism: The hydroxymethyl group (-CH₂OH) acts as a hydrogen-bond donor and acceptor, allowing it to interact aggressively with biological nucleophiles in the mucous membranes, leading to severe localized tissue irritation (STOT SE 3).

  • Aerosolization Risk: As a crystalline solid, the primary exposure route during routine laboratory operations (like weighing and transfer) is the inhalation of micro-dust particles.

Table 1: Quantitative Physicochemical & Hazard Profile

Property / HazardValue / ClassificationOperational Implication
Molecular Weight 295.96 g/mol Heavy vapor/dust; settles rapidly on surfaces if not captured by active airflow.
Physical State Solid (Crystalline)High risk of static-induced aerosolization during weighing.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Demands strict contact barriers and respiratory protection.
Vapor Pressure Low (at 25°C)Inhalation risk is primarily particulate (dust), not vapor, unless heated.

Personal Protective Equipment (PPE) Matrix

In accordance with the hazard assessment mandates of[2][3][4][5][6], standard laboratory attire is insufficient. The selection of PPE must be driven by the chemical's specific degradation profile on barrier materials.

Table 2: Evidence-Based PPE Selection

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Nitrile (≥8 mil) or NeopreneHalogenated aromatics rapidly permeate thin latex. Heavy-gauge nitrile provides superior chemical resistance and prevents lipophilic skin absorption.
Eye Protection ANSI Z87.1 Splash GogglesProtects against micro-dust aerosolization and accidental solvent splashing during the dissolution phase. Safety glasses are insufficient due to gap exposure.
Body Protection Flame-Retardant (FR) Lab CoatPrevents the accumulation of lipophilic chemical dust on personal clothing, mitigating chronic secondary exposure.
Respiratory N95 / P100 Particulate MaskRequired only if weighing outside a certified fume hood. Mitigates the inhalation of irritating dust (STOT SE 3 hazard).

Standard Operating Procedure (SOP): Handling & Dissolution

Every protocol must function as a self-validating system . You must prove the safety controls are active before introducing the hazard. This workflow aligns with the authoritative guidelines established in [7][8][9][10][11].

Step 1: Engineering Control Validation

  • Action: Activate the chemical fume hood and ensure the sash is positioned at the marked operational height.

  • Validation Check: Do not rely solely on the digital monitor. Tape a small strip of tissue paper to the bottom of the sash. It should pull inward steadily, visually confirming a face velocity of 0.4–0.5 m/s (80–100 fpm) before the reagent bottle is opened.

Step 2: PPE Integrity Check

  • Action: Don double-layered nitrile gloves (4 mil inner, 8 mil outer).

  • Validation Check: Perform a "roll and trap" inflation test on the outer gloves to check for microscopic pinholes before handling the chemical.

Step 3: Static Mitigation and Weighing

  • Action: Place an anti-static weighing boat on the balance inside the fume hood. Use a grounded stainless-steel spatula for transfer.

  • Causality: Brominated aromatic powders are highly prone to static cling. A sudden static discharge can cause the powder to repel and aerosolize into the user's breathing zone.

Step 4: Safe Dissolution

  • Action: Once weighed, transfer the solid to the reaction vessel. Add the solvent (e.g., dichloromethane, methanol) slowly down the interior wall of the flask.

  • Validation Check: Swirl gently until the solution is entirely clear, confirming complete dissolution before removing the sealed vessel from the fume hood.

Spill Response & Waste Disposal Plan

Aligned with the [12][13][14][15][16] protocols, immediate containment is prioritized over immediate cleanup.

Immediate Spill Protocol (Solid Powder):

  • Isolate: Lower the fume hood sash completely to maximize exhaust velocity over the spill.

  • Suppress: Never dry-sweep a brominated powder. Lightly moisten the spilled powder with a compatible, low-volatility solvent (like isopropanol) to collapse the dust hazard.

  • Collect: Use a disposable plastic scoop to transfer the wetted slurry into a sealable hazardous waste container.

  • Decontaminate: Wash the surface with a surfactant (soap and water) to break down the lipophilic residue, followed by a final wipe with ethanol.

Waste Disposal Logistics: Because (2,5-Dibromo-3-methoxyphenyl)methanol contains two heavy halogen atoms, it must be routed exclusively to the Halogenated Organic Waste stream.

  • Causality: Incinerating brominated compounds in standard non-halogenated waste streams at improper temperatures can lead to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).

Operational Workflow Visualization

G Start Pre-Operation: Hazard Assessment PPE Don PPE: Nitrile Gloves (≥8 mil), Goggles, Lab Coat Start->PPE FumeHood Execute in Fume Hood (Face Velocity: 0.5 m/s) PPE->FumeHood Spill Spill Detected? FumeHood->Spill Clean Spill Protocol: Moisten & Sweep to Solid Waste Spill->Clean Yes Dispose Routine Disposal: Halogenated Organic Waste Stream Spill->Dispose No Clean->Dispose

Workflow for the safe handling and spill response of (2,5-Dibromo-3-methoxyphenyl)methanol.

References

  • OSHA 29 CFR 1910.132 - Personal Protective Equipment: General Requirements. Occupational Safety and Health Administration. Available at:[Link]

  • Prudent Practices in the Laboratory - Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

  • ACS Center for Lab Safety - Chemical Safety Resources and Risk Assessment. American Chemical Society. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.